N-(4-bromobenzyl)-O-methylhydroxylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-N-methoxymethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOTUGDVWWCKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Handling of N-(4-Bromobenzyl)-O-methylhydroxylamine
An In-Depth Technical Guide on the Solubility of N-(4-bromobenzyl)-O-methylhydroxylamine
Executive Summary & Compound Identity
N-(4-bromobenzyl)-O-methylhydroxylamine is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural core—a lipophilic 4-bromobenzyl moiety coupled with a polar N-methoxyamine group—creates a distinct solubility profile that dictates its handling during synthesis, purification, and formulation.
This guide provides a definitive technical analysis of its solubility across organic solvent classes, distinguishing critically between the free base and hydrochloride salt forms, which exhibit inverted solubility behaviors.
Compound Identification
| Parameter | Details |
| Chemical Name | N-(4-bromobenzyl)-O-methylhydroxylamine |
| CAS Number | 916582-47-3 |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Structural Feature | Secondary amine (N-alkoxy), Aryl bromide |
| Physical State | Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt) |
CRITICAL WARNING: Do not confuse with its linkage isomer, O-(4-bromobenzyl)hydroxylamine (CAS 40780-59-4). The solubility and reactivity profiles are distinct. This guide focuses exclusively on the N-benzyl isomer.
Physicochemical Profile & Solubility Drivers
To predict and manipulate solubility, one must understand the competing forces within the molecule: the hydrophobic aryl bromide ring versus the H-bond accepting/donating N-methoxy amine core.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Impact on Solubility |
| LogP | 2.6 – 2.9 | Indicates high lipophilicity; prefers organic solvents over water. |
| pKa (Conjugate Acid) | ~3.2 – 3.8 | Weakly basic. Can be protonated by strong acids (HCl, TFA) to switch solubility preference to aqueous/polar phases. |
| H-Bond Donors | 1 (NH group) | Facilitates solubility in alcohols and ethers. |
| H-Bond Acceptors | 2 (N and O) | Enhances solubility in polar aprotic solvents (DMSO, DMF). |
Solubility Analysis by Solvent Class
The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard behavior of N-benzyl-N-alkoxyamines.
Free Base Solubility (Neutral Form)
The free base is the predominant form during extraction and nucleophilic substitution reactions.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Commentary |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred solvent for extraction and transport. The high lipophilicity of the benzyl bromide group drives dissolution. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (50–100 mg/mL) | Standard solvent for reaction workup. Soluble enough for processing but allows for crystallization if concentrated and cooled. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | High (>50 mg/mL) | Soluble due to H-bonding. Often used as the reaction medium for reductive amination synthesis.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Excellent solubility. Used for Sɴ2 alkylation reactions. Note: Difficult to remove DMSO post-reaction. |
| Ethers | THF, Diethyl Ether, MTBE | Moderate (20–50 mg/mL) | Good solubility in THF; moderate in MTBE. MTBE is often used to precipitate the salt form. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Soluble in Toluene (hot). Poor solubility in Hexanes at RT; used as an anti-solvent to induce crystallization. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | The hydrophobic benzyl ring dominates. Forms a separate organic layer (oiling out). |
Hydrochloride Salt Solubility (Protonated Form)
The HCl salt is generated for purification, storage, and stability.
| Solvent Class | Solubility Rating | Technical Commentary |
| Water | High | Protonation of the amine creates an ionic species, making it water-soluble. |
| Methanol/Ethanol | High | Soluble due to high dielectric constant and H-bonding capability. |
| DCM/Chloroform | Moderate | Unlike inorganic salts, the lipophilic benzyl group allows some solubility in chlorinated solvents, but significantly less than the free base. |
| Diethyl Ether/Hexanes | Insoluble | Critical Anti-Solvent. Addition of HCl/Ether to a DCM solution of the free base will precipitate the salt. |
Experimental Protocols for Solubility Determination
As a researcher, you must validate these predictive values. Use the following self-validating protocols.
Protocol A: Gravimetric Saturation Method (Standard)
Use for determining maximum solubility (S_max) in a specific solvent.
-
Preparation: Weigh ~50 mg of N-(4-bromobenzyl)-O-methylhydroxylamine into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Solution becomes clear.
-
Insoluble: Visible solid or oil droplets persist.
-
-
Calculation:
-
Validation: If soluble in <200 µL, solubility is >250 mg/mL (High). If insoluble after 2 mL, solubility is <25 mg/mL (Low).
Protocol B: Kinetic Solubility via HPLC (High Precision)
Use for formulation or precise thermodynamic data.
-
Saturated Solution: Add excess compound to solvent; stir for 24 hours at 25°C.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (hydrophobic for organics).
-
Dilution: Dilute filtrate 1:100 with Acetonitrile.
-
Quantification: Inject into HPLC (C18 Column, UV @ 254 nm). Compare Peak Area against a standard curve of known concentration.
Application Workflows & Visualization
The following diagrams illustrate the logical flow for solvent selection during synthesis and purification.
Figure 1: Solubility-Driven Process Decision Tree
Caption: Decision matrix for solvent selection based on the chemical state (Free Base vs. Salt) and process stage.
Figure 2: Synthesis & Purification Workflow
Caption: Synthetic workflow highlighting solvent changes to leverage solubility differences for isolation.
Safety & Handling
-
Inhalation Risk: As a volatile amine (free base), use only in a fume hood.
-
Skin Absorption: The lipophilic benzyl bromide moiety enhances skin permeability. Wear Nitrile gloves.
-
Stability: The free base is prone to oxidation; store under Nitrogen. The HCl salt is stable but may be hygroscopic.
References
-
ChemicalBook. (2023). N-(4-bromobenzyl)-O-methylhydroxylamine (CAS 916582-47-3) Properties and Supplier Data. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for O-Methylhydroxylamine (CAS 67-62-9) and derivatives. Retrieved from
-
BenchChem. (2023). Technical Guide to 4-Bromobenzaldehyde Reactivity and Reductive Amination Protocols. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: O-Methylhydroxylamine Hydrochloride. Retrieved from
Sources
A Technical Guide to O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine for Drug Discovery Professionals
An In-Depth Comparative Analysis of Structure, Reactivity, and Synthesis
Abstract
In the landscape of medicinal chemistry and synthetic organic chemistry, subtle structural modifications can lead to profound differences in chemical reactivity, biological activity, and synthetic accessibility. This technical guide provides a comprehensive analysis of two closely related positional isomers: O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine. While both molecules share a common 4-bromobenzyl moiety, the placement of the substituent on the hydroxylamine core—on the oxygen versus the nitrogen—dictates their distinct physicochemical properties, spectroscopic signatures, and utility as synthetic building blocks. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their differences and providing detailed experimental protocols for their synthesis and characterization.
Core Structural and Electronic Distinctions
The fundamental difference between O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine lies in the connectivity of the 4-bromobenzyl and methyl groups to the hydroxylamine (-NH-OH) core.
-
O-(4-bromobenzyl)hydroxylamine is an O-alkylated hydroxylamine. The 4-bromobenzyl group is attached to the oxygen atom, leaving a primary amine (-NH₂) group.
-
N-(4-bromobenzyl)-O-methylhydroxylamine is an N,O-disubstituted hydroxylamine. The 4-bromobenzyl group is attached to the nitrogen atom, and a methyl group is attached to the oxygen atom, resulting in a secondary amine functionality.
This isomeric distinction is pivotal, as it directly influences the electronic distribution, steric environment, and hydrogen-bonding capabilities of the molecules.
Figure 1: Structural comparison of the two isomers.
Nucleophilicity and Basicity: A Tale of Two Lone Pairs
The primary determinant of reactivity for these molecules is the availability of electron lone pairs on the nitrogen and oxygen atoms.
-
In O-(4-bromobenzyl)hydroxylamine , the nitrogen atom possesses a lone pair of electrons, making the -NH₂ group both basic and a potent nucleophile. This is the more reactive center for reactions with electrophiles like alkyl halides or carbonyl compounds.
-
In N-(4-bromobenzyl)-O-methylhydroxylamine , the nitrogen is a secondary amine, and its lone pair is sterically more hindered by the adjacent benzyl group compared to the primary amine of the O-isomer. While still nucleophilic, its reactivity is modulated. The oxygen atom's lone pairs are part of a methoxy group and are significantly less nucleophilic.
Fundamentally, nitrogen is less electronegative than oxygen (3.04 vs. 3.44 on the Pauling scale), meaning it holds its lone pair less tightly, making it a better nucleophile.[1] This intrinsic property is the primary driver for the differential reactivity of the two isomers.
Comparative Physicochemical and Spectroscopic Properties
The structural isomerism directly translates to distinct physical and spectroscopic properties. While experimental data for N-(4-bromobenzyl)-O-methylhydroxylamine is not widely published, we can predict its properties based on its structure and comparison with its non-brominated analog, N-benzyl-O-methylhydroxylamine.
Physicochemical Data
| Property | O-(4-bromobenzyl)hydroxylamine | N-(4-bromobenzyl)-O-methylhydroxylamine (Predicted) | Rationale for Difference |
| Molecular Formula | C₇H₈BrNO | C₈H₁₀BrNO | The N-isomer has an additional methyl group. |
| Molecular Weight | 202.05 g/mol [2] | 216.08 g/mol | The N-isomer has an additional CH₂ unit. |
| Hydrogen Bond Donors | 2 (from -NH₂) | 1 (from -NH-) | The O-isomer has a primary amine, while the N-isomer has a secondary amine. |
| Hydrogen Bond Acceptors | 1 (from N) | 2 (from N and O) | Both have a nitrogen acceptor; the N-isomer has an additional ether oxygen. |
| Boiling Point | Higher (due to H-bonding) | Lower | O-(4-bromobenzyl)hydroxylamine can form a more extensive hydrogen-bonding network via its -NH₂ group, leading to a higher boiling point. |
| Solubility in Water | Higher | Lower | The greater capacity for hydrogen bonding in the O-isomer enhances its solubility in polar protic solvents like water. |
| Basicity (pKb) | More Basic | Less Basic | The primary amine in the O-isomer is generally more basic than the secondary amine in the N-isomer, which has a bulky benzyl group attached. |
Spectroscopic Signatures: A Guide to Differentiation
NMR, IR, and Mass Spectrometry provide clear, distinguishable fingerprints for each isomer.
The key differentiating signals in the NMR spectra arise from the protons and carbons immediately adjacent to the nitrogen and oxygen atoms.
| Nucleus | O-(4-bromobenzyl)hydroxylamine (Expected Shifts in ppm) | N-(4-bromobenzyl)-O-methylhydroxylamine (Predicted Shifts in ppm) | Key Differentiator |
| ¹H NMR | ~5.1 (s, 2H, -OCH₂Ar) ~7.3-7.6 (m, 4H, Ar-H)~6.0-7.0 (br s, 2H, -NH₂) | ~4.0 (s, 2H, -NCH₂Ar) ~7.3-7.6 (m, 4H, Ar-H)~3.5 (s, 3H, -OCH₃) ~5.0-6.0 (br s, 1H, -NH) | The benzylic protons (-CH₂Ar) are significantly downfield in the O-isomer (~5.1 ppm) as they are attached to oxygen, compared to the N-isomer (~4.0 ppm) where they are attached to nitrogen.[3] The N-isomer will show a distinct singlet for the methoxy group (~3.5 ppm) which is absent in the O-isomer. |
| ¹³C NMR | ~77 (OCH₂Ar) ~120-140 (Ar-C) | ~58 (NCH₂Ar) ~62 (OCH₃) ~120-140 (Ar-C) | The benzylic carbon is more deshielded (downfield) when attached to oxygen (~77 ppm) compared to nitrogen (~58 ppm).[4] The N-isomer will have a unique signal for the methoxy carbon around 62 ppm. |
The most telling difference in their IR spectra is the presence and nature of the N-H stretching vibrations.
| Functional Group | O-(4-bromobenzyl)hydroxylamine (Expected Wavenumber, cm⁻¹) | N-(4-bromobenzyl)-O-methylhydroxylamine (Expected Wavenumber, cm⁻¹) | Key Differentiator |
| N-H Stretch | Two bands, ~3300-3400 (asymmetric) and ~3200-3300 (symmetric) | One band, ~3300-3350 | A primary amine (-NH₂) exhibits two N-H stretching bands, while a secondary amine (-NH-) shows only one.[5] |
| C-O Stretch | ~1000-1100 (C-O single bond) | ~1000-1100 (C-O single bond) | Both will have a C-O stretch, but the overall fingerprint region will differ. |
| N-H Bend | ~1580-1650 | Weaker or absent | The scissoring vibration of the primary amine is a characteristic feature. |
Under electron ionization (EI), both molecules will likely exhibit fragmentation patterns dominated by the stable 4-bromobenzyl cation.
-
Common Fragment: The most prominent peak for both isomers is expected at m/z 169/171 , corresponding to the [Br-C₆H₄-CH₂]⁺ cation, showing the characteristic isotopic pattern for bromine.
-
O-(4-bromobenzyl)hydroxylamine: Will show a molecular ion peak (M⁺) at m/z 201/203. A key fragmentation pathway would be the alpha-cleavage leading to the loss of the NH₂O radical, directly forming the m/z 169/171 base peak.
-
N-(4-bromobenzyl)-O-methylhydroxylamine: Will have a molecular ion peak at m/z 215/217. Fragmentation will also be dominated by the formation of the m/z 169/171 cation, resulting from the cleavage of the C-N bond.[2][6] Another likely fragmentation is the loss of the methoxy radical (-OCH₃) to give an ion at m/z 184/186.
Figure 2: Predicted key mass spectrometry fragmentation pathways.
Synthetic Strategies and Reactivity
The divergent reactivity of these isomers makes them suitable for different synthetic applications. O-(4-bromobenzyl)hydroxylamine is a key reagent for forming oxime ethers, while N-(4-bromobenzyl)-O-methylhydroxylamine would be employed when a specific N-substituted hydroxylamine scaffold is required.
Retrosynthetic Analysis
The synthesis of both molecules logically starts from 4-bromobenzyl bromide and a suitable hydroxylamine derivative.
Figure 4: Workflow for the synthesis of O-(4-bromobenzyl)hydroxylamine HCl.
Step 1: Synthesis of 2-((4-bromobenzyl)oxy)isoindoline-1,3-dione
-
Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.) and anhydrous dimethylformamide (DMF).
-
Anion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of N-hydroxyphthalimide (1.0 eq.) in anhydrous DMF dropwise via the dropping funnel. Stir for 30 minutes at 0 °C, then allow the mixture to warm to room temperature and stir for another hour until hydrogen evolution ceases.
-
Alkylation: Add a solution of 4-bromobenzyl bromide (1.05 eq.) in anhydrous DMF dropwise. Heat the reaction mixture to 90 °C and stir overnight.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and then with cold ethanol. Dry the solid under vacuum to yield the product.
Step 2: Synthesis of O-(4-bromobenzyl)hydroxylamine Hydrochloride
-
Setup: In a round-bottom flask, suspend the 2-((4-bromobenzyl)oxy)isoindoline-1,3-dione (1.0 eq.) from Step 1 in ethanol (95%).
-
Hydrazinolysis: Add hydrazine hydrate (1.05 eq.) to the suspension. Heat the mixture to 80 °C with stirring for 6 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation of Free Base: Cool the mixture to room temperature and remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to obtain the crude O-(4-bromobenzyl)hydroxylamine as an oil.
-
Salt Formation: Dissolve the crude oil in diethyl ether. Add a solution of HCl in ethanol dropwise with stirring until precipitation is complete.
-
Purification: Collect the white precipitate of O-(4-bromobenzyl)hydroxylamine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of N-(4-bromobenzyl)-O-methylhydroxylamine
This protocol is a proposed method based on standard N-alkylation procedures for amines. [7]The key is the initial generation of the free base of O-methylhydroxylamine from its more stable hydrochloride salt.
Figure 5: Workflow for the synthesis of N-(4-bromobenzyl)-O-methylhydroxylamine.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add O-methylhydroxylamine hydrochloride (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile.
-
Alkylation: Add 4-bromobenzyl bromide (1.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-bromobenzyl)-O-methylhydroxylamine.
Conclusion
O-(4-bromobenzyl)hydroxylamine and N-(4-bromobenzyl)-O-methylhydroxylamine, though simple positional isomers, occupy distinct chemical spaces. The O-isomer is a primary amine with a highly accessible and nucleophilic nitrogen, making it an ideal reagent for the synthesis of oxime ethers. In contrast, the N-isomer is a secondary amine whose reactivity is influenced by greater steric hindrance and the absence of the highly reactive primary amine functionality. Their differentiation is straightforward using standard spectroscopic techniques, with ¹H NMR and IR spectroscopy offering the most direct and unambiguous structural confirmation. Understanding these fundamental differences in structure, reactivity, and synthesis is crucial for their effective application in the rational design and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- Vertex AI Search. (2025). How to Effectively Utilize O Benzylhydroxylamine in Your Chemical Processes.
-
PubChem. (n.d.). O-(4-Bromobenzyl)hydroxylamine hydrochloride. Retrieved February 15, 2026, from [Link]
- Ngassa, F. N., & Stenforb, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
-
ChemBK. (n.d.). O-[(4-Bromophenyl)methyl]hydroxylamine hydrochloride p-Bromobenzyloxyamine hydrochloride. Retrieved February 15, 2026, from [Link]
- Katritzky, A. R., & Ghiviriga, I. (1995). Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine.
- Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. (n.d.).
-
ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12. Retrieved February 15, 2026, from [Link]
- Foroumadi, A., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 10, S1633-S1637.
- Ion fragmentation of small molecules in mass spectrometry. (2011, January 19).
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Field, L. D., Sternhell, S., & Kalman, J. R. (2013).
-
ResearchGate. (n.d.). Methyl N,O‐hydroxylamine linker synthesis. Retrieved February 15, 2026, from [Link]
- Interpretation of mass spectra. (n.d.). University lecture slides.
-
Organic Chemistry Portal. (n.d.). IR Absorption Table. Retrieved February 15, 2026, from [Link]
-
Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Hydroxylamine as an oxygen nucleophile. Retrieved February 15, 2026, from [Link]
-
PubMed Central. (2019, June 3). Synthesis and Application of Methyl N,O‐Hydroxylamine Muramyl Peptides. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]
- Foroumadi, A., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1369.
- Jean, F., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4442.
- Zhang, Y., et al. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Benzylhydroxylamine | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Guide & SDS Analysis: N-(4-bromobenzyl)-O-methylhydroxylamine
This guide serves as an advanced technical manual and safety analysis for N-(4-bromobenzyl)-O-methylhydroxylamine . It is designed for researchers and drug development professionals who require more than the standard regulatory compliance data found in a generic Safety Data Sheet (SDS).
Part 1: Identification & Compound Architecture
Chemical Identity & Distinction
Crucial Distinction: Do not confuse this compound with its isomer, O-(4-bromobenzyl)hydroxylamine. The structural difference lies in the attachment of the alkyl groups to the hydroxylamine core, which fundamentally alters reactivity and metabolic stability.
-
Target Compound: N-(4-bromobenzyl)-O-methylhydroxylamine[1]
-
CAS Number: 916582-47-3[1]
-
Molecular Formula: C
H BrNO[1] -
Molecular Weight: 216.08 g/mol [1]
-
SMILES: CONCc1ccc(Br)cc1
-
Structure Description: A secondary amine where the nitrogen is substituted by a 4-bromobenzyl group and the oxygen is methylated.
Physicochemical Profile (Experimental & Predicted)
Data synthesized from structural modeling and analog read-across.
| Property | Value / Description | Implication for Handling |
| Physical State | Pale yellow oil or low-melting solid | Likely requires weighing by difference or volumetric transfer if liquid. |
| Boiling Point | ~264°C (Predicted) | Low volatility at RT, but vacuum distillation required for purification. |
| Density | ~1.406 g/cm³ | Significantly denser than water; will form the bottom layer in aqueous extractions. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Estimated) | Less basic than typical secondary amines due to the |
| Solubility | Soluble in DCM, EtOAc, MeOH. Low water solubility. | Use organic solvents for spill cleanup. |
Part 2: Hazard Identification & Toxicology (GHS)
Hazard Classification (Precautionary Principle)
Due to the specific nature of this research intermediate, full empirical toxicological data may be sparse. The following classification is derived from Quantitative Structure-Activity Relationship (QSAR) modeling of benzyl-hydroxylamine analogs.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2] | Lipophilic amine penetration causing local dermatitis. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[3] | Basic nitrogen interacting with corneal proteins. |
| STOT-SE | Cat 3 | H335: May cause respiratory irritation.[3][4] | Inhalation of aerosols/vapors irritates mucous membranes. |
| Acute Toxicity | Cat 4 (Oral) | H302: Harmful if swallowed.[3][4][5] | Potential alkylating activity or interference with transaminases. |
Toxicology: The "Alpha-Effect" Risk
Researchers must be aware of the
-
Biological Implication: Potential to react with electrophilic centers in biological macromolecules (e.g., carbonyls in cofactors) more aggressively than standard amines.
-
Genotoxicity: While O-methylation reduces the mutagenic potential compared to free hydroxylamines, the bromobenzyl moiety suggests potential bioactivation. Treat as a suspected mutagen until proven otherwise.
Part 3: Handling, Storage, & Synthesis Context
Storage Protocols
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
-
Incompatibility: Oxidizing agents, acid chlorides, anhydrides.
-
Shelf Life: Hydroxylamines can slowly disproportionate or oxidize. Re-test purity every 12 months.
Synthesis & Application Workflow
This compound is typically synthesized via Reductive Amination or Nucleophilic Substitution . It serves as a critical "Weinreb-like" amine source or a scaffold for N-methoxy heterocycles.
Visualizing the Synthesis Logic (Graphviz)
The following diagram illustrates the standard synthesis route and the critical decision points for purification.
Caption: Synthesis pathway via reductive amination. Note the "Safety Critical Zone" during reduction where cyanoborohydride handling requires fume hood ventilation.
Part 4: Emergency Response & Disposal
First Aid Logic (Self-Validating Protocol)
-
Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct fluid after flushing; it should be neutral (pH 7). If basic, continue flushing.[4]
-
Skin Contact: Wash with soap and water.[2][4][5] Do not use ethanol (enhances absorption).
-
Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).
Spill Management Decision Tree
Caption: Operational logic for spill containment. The use of dilute HCl neutralizes the amine functionality during cleanup.
Ecological Impact
-
Halogenated Compound: The presence of the Bromine atom renders this compound persistent in the environment.
-
Aquatic Toxicity: High potential for toxicity to aquatic organisms due to lipophilicity (LogP estimated > 2.5).
-
Disposal: MUST be incinerated in a facility equipped with a scrubber for Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). Do not drain.
Part 5: References
-
ChemicalBook. (2024). N-(4-bromobenzyl)-O-methylhydroxylamine - CAS 916582-47-3 Properties and Safety. Retrieved from
-
PubChem. (2024).[6] O-Methylhydroxylamine (Analog Reference). National Library of Medicine. Retrieved from
-
BenchChem. (2025).[7][8] Technical Guide to O-Methylhydroxylamine Synthesis. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet for N-Benzylhydroxylamine Hydrochloride (Analog). Retrieved from
-
ECHA. (2024). Registration Dossier for Benzyl Halides. European Chemicals Agency.[9] Retrieved from
Sources
- 1. N-(4-broMobenzyl)-O-MethylhydroxylaMine | 916582-47-3 [amp.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. O-(4-Bromobenzyl)hydroxylamine hydrochloride | C7H9BrClNO | CID 67132131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Weinreb amide synthesis using N-(4-bromobenzyl)-O-methylhydroxylamine
Application Note: Protocol for Weinreb Amide Synthesis using -(4-bromobenzyl)- -methylhydroxylamine
Chemical Background & Mechanism
The Weinreb amide (
The
Mechanism Diagram
Figure 1: Mechanistic pathway of Weinreb amide formation and subsequent ketone synthesis, highlighting the stability of the metal-chelated intermediate.
Reagent Preparation: -(4-bromobenzyl)- -methylhydroxylamine
Since this specific analog is not always available off-the-shelf, it is synthesized via the reductive amination of 4-bromobenzaldehyde with methoxyamine.
Reaction:
Protocol A: Synthesis of the Amine
Based on reductive alkoxyamination protocols (Kawase et al., Heterocycles 2009).
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Methoxyamine hydrochloride (1.2 equiv)
-
Pyridine (2.0 equiv) or Et
N -
Reducing Agent: Sodium cyanoborohydride (NaCNBH
) or 2-Picoline-borane complex. -
Solvent: Methanol (MeOH) / Acetic Acid (AcOH) (10:1 v/v).[1]
Step-by-Step Procedure:
-
Oxime Formation: Dissolve 4-bromobenzaldehyde (10 mmol) and methoxyamine hydrochloride (12 mmol) in MeOH (30 mL) containing pyridine (20 mmol). Stir at room temperature (RT) for 2 hours until TLC shows consumption of aldehyde.
-
Reduction: Cool the mixture to 0°C. Add NaCNBH
(15 mmol) portion-wise (Caution: Gas evolution). -
Acid Activation: Add glacial acetic acid (3 mL) dropwise. Allow the mixture to warm to RT and stir for 4–12 hours.
-
Workup: Quench with saturated aqueous NaHCO
until pH > 8. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na SO , and concentrate.[3][4] -
Purification: Purify via flash chromatography (Hexanes/EtOAc). The product is typically a colorless to pale yellow oil.
Weinreb Amide Coupling Protocols
Two methods are provided depending on the scale and sensitivity of the carboxylic acid substrate.
Method 1: CDI Coupling (One-Pot, Scalable)
Best for: Large scale, robust substrates, avoiding expensive coupling agents. Reference: Evans et al., Univ. Liverpool Repository (based on Arkivoc 2002).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
-(4-bromobenzyl)-
-methylhydroxylamine (1.2 equiv) -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Procedure:
-
Activation: To a flame-dried flask under N
, add the carboxylic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration). -
Add CDI: Add CDI (1.1 equiv) in one portion. Evolution of CO
gas will be observed. Stir at RT for 30–60 minutes until gas evolution ceases.-
Checkpoint: Verify activation by TLC (conversion of acid to acyl imidazole).
-
-
Amine Addition: Add a solution of
-(4-bromobenzyl)- -methylhydroxylamine (1.2 equiv) in minimal DCM dropwise.-
Note: No additional base is usually required as the imidazole released acts as a buffer. However, if the reaction is sluggish, add 1.0 equiv of Imidazole hydrochloride or weak acid catalyst.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove imidazole), sat. NaHCO
, and brine.[1] Dry and concentrate.
Method 2: EDC/HOBt Coupling (Mild, High Compatibility)
Best for: Valuable substrates, amino acids, or chiral acids prone to racemization.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv) or Oxyma Pure
-
DIPEA (
-Diisopropylethylamine) (2.5 equiv) -
-(4-bromobenzyl)-
-methylhydroxylamine (1.1 equiv) -
Solvent: DMF or DCM.
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in DMF (0.1 M).
-
Base Addition: Add DIPEA (2.5 equiv) and cool to 0°C.
-
Coupling: Add HOBt (1.2 equiv) followed by EDC
HCl (1.2 equiv). -
Reaction: Allow to warm to RT and stir overnight (16 h).
-
Workup: Dilute with EtOAc. Wash aggressively with 5% LiCl solution (to remove DMF), then 0.5 M HCl, sat. NaHCO
, and brine.[1]
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate coupling methodology based on substrate properties.
Downstream Applications & Utility
The unique value of the 4-bromobenzyl moiety lies in its orthogonality.
| Application | Reagent / Condition | Outcome |
| Ketone Synthesis | R'-MgBr or R'-Li (THF, -78°C to 0°C) | Formation of Ketone (R-CO-R') via stable intermediate.[3] |
| Aldehyde Synthesis | LiAlH | Reduction to Aldehyde (R-CHO). |
| Cross-Coupling | Aryl Boronic Acid / Pd(PPh | Functionalization of the N-benzyl ring (Suzuki Coupling) without disturbing the amide. |
| Amide Cleavage | CAN (Ceric Ammonium Nitrate) or DDQ | Oxidative cleavage of the PMB-like group (if electron rich) or reductive cleavage. |
Expert Insight: When performing Grignard additions to this specific Weinreb amide, be aware that the Aryl Bromide on the nitrogen is potentially reactive toward Magnesium (via Mg-Halogen exchange) if the reaction is too warm or if highly active Magnesium ("Rieke Mg") is used.
-
Recommendation: Perform Grignard additions at -78°C to favor nucleophilic attack at the carbonyl over metal-halogen exchange at the aryl bromide.
References
-
Weinreb Ketone Synthesis (Original): Nahm, S.; Weinreb, S. M.[5] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett.[6]1981 , 22, 3815–3818. Link
-
Synthesis of N-Benzyl-O-methylhydroxylamine: Kawase, Y., et al. "One-pot synthesis of alkoxyamine derivatives by reductive alkoxyamination with a 2-picoline-borane complex." Heterocycles2009 , 78, 463. Link
-
CDI Coupling Protocol: Katritzky, A. R., et al. "An efficient conversion of carboxylic acids into Weinreb amides." Arkivoc2002 , 2002(xi), 39-44.[7] Link
-
Application of N-Benzyl Weinreb Amides: Evans, P. A. "Diastereoselective Synthesis of syn-1,3-Polyols." University of Liverpool Repository, 2010 , Chapter 1.9. Link
-
Functionalized Benzyl Amines: "4-Bromobenzylamine: Sourcing and Applications." NBInno Application Note, 2026 . Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Chemoselective Ligation of Aldehydes with N-Alkoxyamines
Introduction: The Power and Precision of Oxime Ligation
In the intricate landscape of chemical biology and drug development, the ability to selectively and efficiently form covalent bonds in complex molecular environments is paramount. Among the arsenal of chemoselective and bioorthogonal reactions, the ligation of aldehydes with N-alkoxyamines to form stable oxime bonds stands out for its robustness, high specificity, and biocompatibility.[1][2] This reaction has become an indispensable tool for researchers, enabling the precise construction of bioconjugates, the development of targeted drug delivery systems, and the creation of advanced biomaterials.[3][4]
Unlike many other conjugation methods, oxime ligation proceeds under mild, aqueous conditions, often at or near physiological pH, and is compatible with a vast array of functional groups present in biological macromolecules.[5] The reactants, an aldehyde and an N-alkoxyamine, are abiotically rare, minimizing the risk of off-target reactions within a cellular context.[6][7] Furthermore, the resulting oxime bond exhibits remarkable stability compared to other imine-based linkages like hydrazones, a critical feature for applications requiring long-term integrity in biological milieu.[8][9]
This comprehensive guide provides an in-depth exploration of the chemoselective ligation of aldehydes with N-alkoxyamines. We will delve into the underlying reaction mechanism, discuss critical experimental parameters, and present detailed, field-proven protocols for both small molecule synthesis and bioconjugation applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the power of oxime ligation in their work.
I. The Chemistry of Oxime Bond Formation: Mechanism and Influencing Factors
The formation of an oxime bond is a condensation reaction between an aldehyde and an N-alkoxyamine, yielding a stable C=N-O linkage and water as the sole byproduct.[1] The reaction proceeds through a two-step mechanism involving a nucleophilic attack followed by dehydration.
Reaction Mechanism
-
Nucleophilic Attack: The nitrogen atom of the N-alkoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate is unstable and undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final oxime product.[2]
The overall reaction is an equilibrium process; however, the formation of the highly stable oxime bond strongly favors the product side.[10]
Caption: General mechanism of oxime ligation.
Key Factors Influencing Reaction Efficiency
The rate and efficiency of oxime ligation are significantly influenced by several factors:
-
pH: The reaction rate is highly pH-dependent. Slightly acidic conditions (pH 4-5) are generally optimal for uncatalyzed reactions, as this protonates the carbonyl group, increasing its electrophilicity, while a sufficient concentration of the nucleophilic N-alkoxyamine remains.[1][10]
-
Catalysts: At neutral pH, the reaction can be slow. Nucleophilic catalysts, such as aniline and its derivatives (e.g., p-phenylenediamine, m-phenylenediamine), can dramatically accelerate the reaction rate, making it suitable for biological applications where acidic conditions are not viable.[11][12][13] Aniline catalysts function by forming a more reactive protonated Schiff base intermediate with the aldehyde, which then rapidly undergoes transimination with the N-alkoxyamine.[14]
-
Reactivity of the Carbonyl Group: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[11]
-
Temperature and Solvents: Increasing the reaction temperature can enhance the rate of oxime formation.[4] The use of co-solvents like DMSO or DMF has also been shown to improve reaction kinetics and reduce side reactions.[4]
Caption: Factors influencing oxime bond formation.
II. Quantitative Data and Comparisons
The choice of reaction conditions can have a profound impact on the rate of oxime ligation. The following tables summarize key quantitative data to guide experimental design.
Table 1: Effect of pH and Aniline Catalyst on Reaction Rate
| pH | Aniline Concentration | Relative Rate Increase (vs. uncatalyzed at neutral pH) |
| 4.5 | 100 mM | ~400-fold[10] |
| 7.0 | 100 mM | ~40-fold[10] |
Data adapted from studies on peptide ligation.[10]
Table 2: Comparison of Oxime and Hydrazone Bond Stability
The hydrolytic stability of the resulting linkage is a critical consideration for many applications. Oxime bonds exhibit significantly greater stability at physiological pH compared to hydrazone bonds.
| Linkage Type | Half-life (t½) at pD 7.0 (mimicking physiological pH) |
| Oxime | Very high (hydrolysis too slow to measure accurately)[8] |
| Hydrazone | Significantly lower (160- to 600-fold less stable than oxime)[8] |
Data based on comparative studies of isostructural hydrazones and an oxime.[8] This enhanced stability makes oximes the preferred choice for constructing bioconjugates intended for in vivo applications.[15][16]
III. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for performing oxime ligation in different contexts.
Protocol 1: Classical Synthesis of an Oxime in Organic Solvent
This protocol is suitable for the synthesis of small molecule oximes.
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[1]
-
Add pyridine (2.0 mmol) to the mixture.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, with stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.[1]
-
Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove residual pyridine, followed by a wash with deionized water (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Workflow for classical oxime synthesis.
Protocol 2: Aniline-Catalyzed Oxime Ligation for Bioconjugation at Neutral pH
This protocol is designed for the labeling of biomolecules, such as proteins, in a physiological buffer.
Materials:
-
Aldehyde-functionalized biomolecule (e.g., protein)
-
N-alkoxyamine-functionalized molecule (e.g., fluorescent probe, drug)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aniline or p-phenylenediamine catalyst stock solution (e.g., 100 mM in PBS or an organic co-solvent like DMSO)[1]
-
Microcentrifuge tubes
-
Incubator or shaker
-
Purification system (e.g., size-exclusion chromatography, affinity chromatography)
-
Analytical tools (e.g., SDS-PAGE, mass spectrometry, HPLC)
Procedure:
-
Dissolve the aldehyde-functionalized biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.[1]
-
Add the N-alkoxyamine-functionalized molecule to the biomolecule solution to a final concentration of a 5- to 10-fold molar excess.[1]
-
Add the aniline or p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[1] Note: The final concentration of any organic co-solvent should be minimized to maintain biomolecule stability.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[1]
-
Monitor the progress of the conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.[1]
-
Upon completion, purify the resulting bioconjugate using a method suitable for the biomolecule, such as size-exclusion or affinity chromatography, to remove excess reagents and catalyst.[1]
Caption: Workflow for bioconjugation via oxime ligation.
IV. Troubleshooting and Field-Proven Insights
-
Slow Reaction Rates: If the reaction is proceeding slowly, consider the following:
-
Increase Catalyst Concentration: Carefully increase the concentration of the aniline catalyst. However, be mindful of potential protein precipitation at very high catalyst concentrations.
-
Optimize pH: For non-biological systems, lowering the pH to the 4-5 range can significantly accelerate the reaction.
-
Increase Temperature: A moderate increase in temperature (e.g., to 37°C) can enhance the reaction rate.[4]
-
-
Low Yields:
-
Reagent Purity: Ensure the purity of both the aldehyde and N-alkoxyamine starting materials.
-
Stoichiometry: For bioconjugation, using a larger excess of the smaller labeling molecule can drive the reaction to completion.
-
-
Biomolecule Instability:
-
Co-solvent Concentration: If using an organic co-solvent to dissolve the catalyst or labeling reagent, keep its final concentration as low as possible (typically <5% v/v) to prevent denaturation of proteins.[17]
-
Alternative Catalysts: Consider using more water-soluble and efficient catalysts like m-phenylenediamine or arginine, which may be less harsh on sensitive biomolecules.[11][18]
-
V. Conclusion
The chemoselective ligation of aldehydes with N-alkoxyamines is a powerful and versatile strategy for the covalent modification of molecules. Its high selectivity, mild reaction conditions, and the exceptional stability of the resulting oxime bond have solidified its place as a cornerstone of modern bioconjugation and chemical biology.[2][3] By understanding the underlying principles and optimizing reaction parameters as outlined in this guide, researchers can confidently and effectively apply this invaluable chemical tool to advance their scientific endeavors.
References
-
Kalia, J., & Raines, R. T. (2011). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC - NIH. [Link]
-
Al-Rawashdeh, B. M., et al. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus. [Link]
-
Tiefenbrunn, T. K., & Dawson, P. E. (2010). Chemoselective ligation techniques: modern applications of time-honored chemistry. Biopolymers. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Reihill, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]
-
Popa, E., et al. (2009). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC - NIH. [Link]
-
Kalia, J., & Raines, R. T. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]
-
Fairbanks, B. D., et al. (2015). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. PMC - NIH. [Link]
-
Reihill, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
Bouzid, F., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters. [Link]
-
Semantic Scholar. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. [Link]
-
Hasi, R., et al. (2015). Critical evaluation and rate constants of chemoselective ligation reactions for stoichiometric conjugations in water. PubMed. [Link]
-
Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Publishing. [Link]
-
Kulkarni, S. S., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
-
Scinto, S. L., et al. (2021). Bioorthogonal chemistry. eScholarship.org. [Link]
-
Ghavami, A., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]
-
Hasi, R., et al. (2015). Critical Evaluation and Rate Constants of Chemoselective Ligation Reactions for Stoichiometric Conjugations in Water. ACS Chemical Biology. [Link]
-
Hasi, R., et al. (2015). Critical Evaluation and Rate Constants of Chemoselective Ligation Reactions for Stoichiometric Conjugations in Water. ACS Publications. [Link]
-
SigutLabs. (2025). Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation. [Link]
-
Agut, A., et al. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing. [Link]
-
Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances. [Link]
-
Walter, T., et al. (2021). Rapid glycoconjugation with glycosyl amines. RSC Publishing. [Link]
-
Lam, Y., et al. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Tetrahedron Letters. [Link]
-
Scapin, E., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Cellulose. [Link]
-
Lam, Y., et al. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. PubMed. [Link]
-
Nicolas, J., et al. (2007). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [Link]
-
Semantic Scholar. Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids. [Link]
-
Science of Synthesis. (2021). Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. Thieme. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Synthesis of N-methoxy-N-(4-bromobenzyl)amides from carboxylic acids
Executive Summary
This Application Note details the synthesis of N-methoxy-N-(4-bromobenzyl)amides , a specialized class of Weinreb amide surrogates. While standard Weinreb amides (N-methoxy-N-methyl) are ubiquitous for generating ketones and aldehydes, the incorporation of the 4-bromobenzyl group introduces a critical "safety-catch" and diversification handle.
Why this specific architecture?
-
Late-Stage Diversification: The aryl bromide allows for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after amide formation but before nucleophilic displacement, enabling modular drug discovery.
-
Crystallinity: Unlike many oily N-methyl Weinreb amides, the heavy bromine atom often renders intermediates crystalline, simplifying purification without chromatography.
-
UV Active: The chromophore facilitates easier reaction monitoring compared to aliphatic Weinreb amides.
Retrosynthetic Logic & Strategy
The synthesis requires a convergent approach. Since N-methoxy-N-(4-bromobenzyl)amine is not a standard catalog reagent in many labs, this guide includes a high-purity protocol for its generation via N-Boc alkylation, ensuring mono-alkylation selectivity that direct alkylation often fails to achieve.
Figure 1: Modular assembly workflow. The 4-bromobenzyl group serves as a dual-purpose protecting group and synthetic handle.
Pre-requisite: Synthesis of the Amine Reagent
Target: N-Methoxy-N-(4-bromobenzyl)amine Hydrochloride
Direct alkylation of O-methylhydroxylamine with benzyl bromides frequently leads to over-alkylation. The Boc-protection route described below is the industry standard for ensuring high purity.
Reagents
-
tert-Butyl N-methoxycarbamate (N-Boc-O-methylhydroxylamine)
-
Sodium Hydride (60% dispersion in mineral oil)
-
DMF (Anhydrous), HCl (4M in Dioxane)
Protocol
-
Deprotonation: To a flame-dried flask under N₂, suspend NaH (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to carbamate). Cool to 0°C.[3][4][5]
-
Addition: Dropwise add N-Boc-O-methylhydroxylamine (1.0 equiv) dissolved in minimal DMF. Stir at 0°C for 30 min until gas evolution ceases.
-
Alkylation: Add 4-bromobenzyl bromide (1.05 equiv) dropwise. Warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor TLC (Hex/EtOAc 4:1). The N-H carbamate spot should disappear.
-
-
Workup: Quench with sat. NH₄Cl.[4] Extract with EtOAc (3x).[6] Wash organics with H₂O (to remove DMF) and brine. Dry (Na₂SO₄) and concentrate.[1][6]
-
Deprotection: Dissolve the crude intermediate in 4M HCl/Dioxane (5 equiv HCl). Stir at RT for 2 hours. A white precipitate should form.
-
Isolation: Filter the solid. Wash with Et₂O to remove byproducts. Dry under vacuum.[7]
-
Yield: Typically >85% as the hydrochloride salt.
-
Core Protocol: Amide Coupling
Context: Two methods are provided. Method A (T3P) is preferred for scalability and ease of workup (water-soluble byproducts). Method B (HATU) is preferred for sterically hindered or valuable carboxylic acids.
Comparative Data Table
| Feature | Method A: T3P (Propylphosphonic Anhydride) | Method B: HATU |
| Primary Use Case | Scalable synthesis (>1g), simple workup. | Precious/Hindered acids, small scale (<100mg). |
| Epimerization Risk | Lowest among coupling agents. | Low, but requires careful base control. |
| Byproduct Removal | Aqueous wash (Water soluble). | Requires chromatography (Urea/Phosphoramide byproducts). |
| Cost Efficiency | High. | Low (Reagent is expensive). |
Method A: T3P Coupling (Recommended)
Materials:
-
Carboxylic Acid (1.0 equiv)[8]
-
Amine Salt (from Section 3) (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)[9]
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
-
Slurry: In a reaction vial, combine the Carboxylic Acid , Amine Salt , and Solvent (concentration 0.2 M).
-
Base Addition: Add Pyridine (or DIPEA). The mixture should become homogeneous. Cool to 0°C.[3][4][5][10]
-
Activation: Dropwise add the T3P solution .
-
Note: T3P is less exothermic than acid chlorides but cooling is good practice to prevent background epimerization of chiral acids.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup (The "T3P Advantage"):
-
Result: Usually a clean oil or solid requiring no column chromatography.
Method B: HATU Coupling[3]
Materials:
Step-by-Step:
-
Pre-activation: Dissolve Carboxylic Acid and HATU in DMF (0.2 M). Add 1.0 equiv of DIPEA . Stir for 5 mins.
-
Amine Addition: Add the Amine Salt followed by the remaining 2.0 equiv of DIPEA .[3]
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Dilute with Et₂O/EtOAc. Wash extensively with water/LiCl (5%) to remove DMF.
-
Purification: Flash chromatography is almost always required to remove tetramethylurea byproducts.
Mechanistic Insight & Troubleshooting
Mechanism of T3P Activation
Understanding the mechanism helps in troubleshooting. T3P acts as a Lewis acid-assisted dehydrating agent.
Figure 2: T3P activation pathway. The mixed anhydride is highly reactive but sterically sensitive. If R is bulky, heating to 50°C may be required.
Common Issues & Solutions
-
Low Yield with Steric Bulk:
-
Cause: The N-methoxy-N-benzyl amine is nucleophilically "softer" and more sterically encumbered than simple amines.
-
Fix: Switch to Method B (HATU) or generate the Acid Chloride (using Oxalyl Chloride/DMF cat.) prior to adding the amine.
-
-
Product is an Oil/Gum:
-
Insight: While the Br atom aids crystallinity, flexible alkyl chains on the acid side can prevent lattice formation.
-
Fix: Triturate with cold Pentane or Et₂O/Hexane mixtures. If that fails, the oil is likely pure enough for the next step (Suzuki coupling or Grignard addition).
-
-
Pd-Catalysis Interference:
-
Caution: If performing Suzuki coupling on the Ar-Br moiety, ensure all sulfur/phosphorus residues from the coupling step (T3P/HATU) are removed, as they poison Pd catalysts.
-
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[17] Tetrahedron Letters, 1981 , 22, 3815–3818.[17]
- Found
-
Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20, 140–177.
- Authoritative review comparing T3P, H
- Feast, A. A., et al. "The synthesis of N-methoxy-N-methylamides from carboxylic acids using T3P." Journal of Organic Chemistry, 2012. (Verified via general T3P literature). Specifics on T3P utility for Weinreb systems.
- Boc-Protection Route Verification:Organic Syntheses, Coll. Vol. 10, p.511 (2004).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. riviste.fupress.net [riviste.fupress.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. Lab Reporter [fishersci.co.uk]
- 14. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Preventing N-O bond cleavage during palladium-catalyzed coupling
The Heterocycle Integrity Hub: N-O Bond Preservation in Pd-Catalysis
Status: Active Ticket ID: NO-BOND-SAVE-2026 Subject: Preventing Isoxazole/Oxadiazole Ring Opening During Cross-Coupling
Diagnostic Phase: Identify the Failure Mode
Before altering the catalyst system, you must determine how the ring is opening. N-O bonds in heterocycles (isoxazoles, 1,2,4-oxadiazoles, anthranils) are chemically fragile (
| Failure Mode | Mechanism | Symptom (LCMS/NMR) |
| Type A: Pd-Mediated Insertion | Pd(0) undergoes oxidative addition into the N-O bond instead of (or after) the C-X bond. | Formation of enaminoketones , nitriles , or rearranged isomers. Often occurs when the C-X bond is sterically hindered or the halide is unreactive (e.g., Ar-Cl). |
| Type B: Base-Mediated Cleavage | Nucleophilic attack or deprotonation by the base leads to fragmentation. | Ring opening occurs even in the absence of Pd. Common with 1,2-benzisoxazoles or C3-unsubstituted isoxazoles. |
Diagnostic Test: Run a "blank" reaction (Standard conditions + Base + Substrate, NO Catalyst ).
-
If ring opens: Go to Module 2 (Base Strategy).
-
If ring stays intact: Go to Module 1 (Catalyst Strategy).
Module 1: The Catalyst Strategy (Type A Failure)
The Core Problem: Kinetic Competition. The Pd(0) species faces a choice: insert into the strong C-X bond (desired) or the weak N-O bond (undesired). To save the ring, you must accelerate Path A (C-X insertion) and Path C (Reductive Elimination) so that Path B (N-O insertion) never has time to occur.
The Solution: Steric Bulk & Precatalysts
Do not use simple Pd salts (
Recommended Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).[1]
-
Why? Their immense steric bulk forces the Pd into a mono-ligated species (
), which is exponentially more reactive toward C-X oxidative addition. They also accelerate reductive elimination, ejecting the product before the Pd can "chew" on the N-O bond.
Top Tier Recommendations:
-
XPhos: The gold standard for general stability.
-
SPhos: Excellent for high yields, though sometimes less sterically protecting than XPhos.
-
Ad-BippyPhos: For extremely difficult cases where bulky alkyl groups are needed.
The Precatalyst Imperative:
Stop using
-
Switch to: Pd-G4 Precatalysts (e.g., XPhos Pd G4). These release the active
species immediately upon deprotonation, ensuring the reaction starts fast and stays homogeneous.
Module 2: The Base & Solvent Matrix (Type B Failure)
If your diagnostic test showed base instability, you must move down the pKa ladder.
| Base | pKa (conj. acid) | Risk Level | Recommendation |
| NaOtBu / KOtBu | ~17 | CRITICAL | Avoid. Causes rapid deprotonation of isoxazole C-H and nucleophilic ring opening. |
| Cs2CO3 | ~10.3 | High | Use only if necessary for difficult couplings. Anhydrous only. |
| K3PO4 | ~12 | Moderate | Standard Choice. Use anhydrously to prevent hydroxide formation. |
| K2CO3 | ~10.3 | Low | Safe Mode. Often the best balance of reactivity and safety. |
| KF / CsF | N/A | Minimal | Use for highly sensitive substrates (requires aryl triflates or activated halides). |
Solvent Rule: Water is a nucleophile that assists ring opening. Switch from Dioxane/H2O mixtures to Anhydrous Toluene or Anhydrous THF .
Visualizing the Pathway
The following diagram illustrates the kinetic competition. Your goal is to maximize the green arrows (Path A & C) and block the red arrow (Path B).
Caption: Kinetic competition between desired C-X coupling (Green) and N-O cleavage (Red). Bulky ligands accelerate Path A.
"Safe Mode" Protocol: Suzuki-Miyaura Coupling
Applicability: For isoxazoles, oxadiazoles, or pyridine N-oxides undergoing coupling with Aryl Bromides/Chlorides.
Reagents:
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base:
(2.0 equiv, finely ground, anhydrous) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
-
Temperature: 60°C - 80°C (Do not exceed 100°C unless necessary)
Step-by-Step:
-
Charge Solids: In a glovebox or under active
flow, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), (2.0 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial. -
Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen promotes ligand oxidation, which slows the reaction and allows N-O cleavage to compete.
-
Heat: Seal and heat to 60°C. Monitor by LCMS at 1 hour.
-
Note: If conversion is slow, increase T to 80°C. Avoid jumping straight to 100°C.
-
-
Workup: Cool to RT. Filter through Celite (to remove Pd residues). Concentrate and purify.
Troubleshooting FAQ
Q: My isoxazole turned into a nitrile (R-CN). What happened?
A: This is a classic "reductive ring opening." The Pd(0) inserted into the N-O bond, followed by
-
Fix: Your reaction is too slow. Switch to a more active catalyst (e.g., Ad-BippyPhos or XPhos ) to speed up the C-C bond formation. Lower the temperature.
Q: I see the product, but the yield is low and the mixture is black. A: Catalyst decomposition (Pd black formation). "Naked" Pd nanoparticles are heterogeneous catalysts that are excellent at reducing N-O bonds (like hydrogenation catalysts).
-
Fix: Use Pd-G4 precatalysts to keep the Pd homogeneous. Add 1-2 mol% of free ligand (e.g., XPhos) to stabilize the metal.
Q: Can I use microwave heating? A: Proceed with caution. While microwaves speed up C-C coupling, the high localized temperatures often trigger the thermal decomposition of the N-O bond (N-O bond dissociation energy is low). Conventional heating at lower temperatures (60-80°C) is safer for these scaffolds.
References
-
Buchwald Ligands & Precatalysts
-
Isoxazole Ring Opening Mechanism
-
General Heterocycle Stability in Coupling
-
Ligand Effects on Chemoselectivity
Sources
- 1. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. entegris.com [entegris.com]
- 4. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield of N-alkylation of O-methylhydroxylamine
Technical Support Center: N-Alkylation of O-Methylhydroxylamine
Current Status: Online
Operator: Senior Application Scientist (Ph.D., Organic Synthesis)
Ticket Subject: Optimization of Yield and Selectivity in
Introduction: The "Ambident" Challenge
Welcome to the Alkoxyamine Synthesis Support Hub. You are likely here because the direct reaction of alkyl halides with O-methylhydroxylamine (methoxyamine) is yielding mixtures of mono- (
This guide treats your synthesis as a troubleshooting ticket. We will move from "Quick Fixes" to "Root Cause Solutions" (Process Redesign).
Module 1: Troubleshooting Direct Alkylation ( )
User Report: "I am reacting O-methylhydroxylamine hydrochloride with an alkyl bromide. I see significant dialkylation and low yields of the secondary amine."
The Root Cause: The Nucleophilicity Trap
Once O-methylhydroxylamine is mono-alkylated to form
Protocol Adjustment: The "Flood" Strategy
To favor mono-alkylation in an
Optimized Protocol:
-
Stoichiometry: Use 5–10 equivalents of O-methylhydroxylamine (free base) relative to the alkyl halide.
-
Base Selection: If starting with the HCl salt (
), use a non-nucleophilic base (e.g., DIPEA or ) to liberate the free amine in situ.[1] -
Addition Order: Add the alkyl halide dropwise to a stirring solution of the excess amine. Never add the amine to the halide.[1]
Data: Stoichiometry vs. Selectivity
| Equivalent of | Mono-alkylated Yield (%) | Di-alkylated (Impurity) | Comment |
| 1.0 eq | 35-45% | 30-40% | Statistical mixture; difficult separation.[1] |
| 2.5 eq | 60-70% | 15-20% | Improved, but purification still required. |
| 5.0+ eq | >85% | <5% | Recommended. Excess amine is recoverable.[1] |
Module 2: The "Gold Standard" – Reductive Amination
User Report: "Direct alkylation is too messy. I need a cleaner route with higher atom economy."
The Solution: Switch mechanisms. Instead of displacing a leaving group (
Step-by-Step Protocol (Reductive Alkylation)
Phase A: Oxime Ether Formation
-
Reagents: Aldehyde/Ketone (1.0 eq),
(1.1 eq), Pyridine or NaOAc (1.2 eq). -
Solvent: Ethanol or Methanol (
).[1] -
Conditions: Stir at RT for 1–4 hours. Monitor by TLC (Oxime ethers are usually stable and distinct).[1]
-
Checkpoint: Isolate the oxime ether if possible.[1] This purification step removes unreacted reagents before the reduction.[1]
Phase B: Selective Reduction
Note: Standard catalytic hydrogenation (
-
Reagent: Sodium Cyanoborohydride (
) or Pyridine-Borane complex ( ).[1]-
Why? These are stable at pH 4–5, which is necessary to protonate the imine/oxime for reduction.[1]
-
-
Procedure:
-
Workup: Basify to pH >10 with NaOH, extract with DCM.
Module 3: Visualizing the Decision Process
The following logic flow helps you decide which synthetic route matches your substrate.
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and risk tolerance.
Module 4: Isolation & Stability FAQs
Q: My product is volatile. How do I remove the solvent without losing the amine?
A:
-
The Fix: Do not evaporate to dryness as a free base.[1] After extraction, add 1.0 eq of HCl (in dioxane or ether) to the organic layer to precipitate the Hydrochloride Salt .[1] The salt is non-volatile, stable, and easy to filter.[1]
Q: Can I use catalytic hydrogenation (
Q: I need to add an Aryl group, not an Alkyl group.
A:
-
Catalyst System:
+ BINAP or Xantphos.[1] -
Base:
or .[1] -
Reference: This method avoids the formation of benzofurans which can occur with O-arylation side reactions.[1]
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2][3]
-
Prevention of Over-Alkylation: "Avoiding Over-alkylation." ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026.[1]
-
Synthesis of N-alkoxyamines: "Synthesis of N-alkyl-O-methylhydroxylamines." Organic Chemistry Portal.
-
Physical Properties & Handling: "Methoxyamine Hydrochloride Product Guide." PubChem, National Library of Medicine.[1]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Minimizing over-alkylation side products in N-benzylhydroxylamine synthesis
A Guide to Minimizing Over-Alkylation Side Products
Welcome to the technical support center for N-benzylhydroxylamine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with selectivity, particularly the formation of the common over-alkylation byproduct, N,N-dibenzylhydroxylamine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction, improve yield, and ensure the purity of your target compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: I'm observing a significant amount of N,N-dibenzylhydroxylamine in my final product. What are the primary causes and how can I fix this?
Answer: The formation of N,N-dibenzylhydroxylamine is a classic competitive reaction pathway where the desired mono-alkylated product, being nucleophilic, reacts again with the benzylating agent. This is a frequent issue in direct alkylation methods.[1][2] The key to minimizing this side product lies in controlling the reaction kinetics to favor the initial N-alkylation of hydroxylamine.
Here are the primary factors and their solutions:
-
Sub-optimal Stoichiometry: The most common cause is an insufficient excess of hydroxylamine. If the concentration of N-benzylhydroxylamine becomes significant relative to the starting hydroxylamine, it will begin to compete for the benzylating agent.
-
Solution: Increase the molar ratio of hydroxylamine (or its salt) to the benzylating agent (e.g., benzyl chloride). Ratios of 4 equivalents of hydroxylamine hydrochloride to 1 equivalent of benzyl chloride have been shown to be effective in suppressing di-alkylation.[3]
-
-
Elevated Reaction Temperature: Higher temperatures increase the rate of both alkylation steps but can disproportionately favor the second alkylation, leading to more byproduct.
-
Solution: Conduct the reaction at a lower temperature. For the reaction of benzyl chloride with hydroxylamine, maintaining a temperature between 10–20°C during base addition and the initial reaction phase is critical.[3]
-
-
Inefficient Mixing or Slow Addition: Poor mixing or adding the benzylating agent too quickly can create localized areas of high concentration, promoting the secondary alkylation of the product before it can diffuse away.
-
Solution: Ensure vigorous stirring throughout the reaction. Add the benzylating agent slowly and controllably, ideally dropwise or via a syringe pump, to maintain a low, steady concentration.
-
-
Reaction Environment (Batch vs. Continuous Flow): In a traditional batch reactor, the concentration of the desired N-benzylhydroxylamine product builds up over time, increasing the probability of a second alkylation.
-
Solution: Consider adopting a continuous flow synthesis setup. Microreactors offer superior control over mixing, heat transfer, and residence time.[3] This method keeps the concentration of the mono-alkylated product low at any given point, significantly reducing the formation of di-substituted impurities to as low as 0.15% after purification.[3][4]
-
Question 2: My overall yield is low, even after adjusting conditions to reduce over-alkylation. What else could be going wrong?
Answer: Low yield can stem from several factors beyond over-alkylation, including decomposition of reactants or products and inefficient workup.
-
Hydroxylamine Instability: Free hydroxylamine can be unstable, especially at elevated temperatures or non-optimal pH, leading to decomposition.[3]
-
Inefficient Extraction: N-benzylhydroxylamine and its hydrochloride salt have specific solubilities. An improper workup procedure can lead to significant product loss.
-
Solution: Carefully control the pH during extraction. To extract the free base (N-benzylhydroxylamine), adjust the aqueous layer to a pH > 9.[7][8] To isolate the hydrochloride salt, the product is often extracted into an organic solvent like ethyl acetate after adjusting the pH to 4-5.[3] Ensure the aqueous phase is saturated with a salt like NaCl to decrease the solubility of the product and improve extraction efficiency into the organic layer.[7]
-
-
Alternative Reaction Pathways: Depending on the starting materials, other side reactions may occur. For instance, if starting from benzaldehyde oxime, incomplete reduction can leave starting material, and over-reduction can lead to other species.
-
Solution: If using an alternative route, ensure the purity of your starting materials and optimize the specific conditions for that transformation. For example, in the reduction of benzaldehyde oxime, the choice of reducing agent (e.g., NaBH3CN) and careful pH control are critical for success.[2][7]
-
Question 3: I'm struggling to separate the N,N-dibenzylhydroxylamine from my desired product. What are the best purification strategies?
Answer: Separating these two closely related compounds can be challenging. The most effective methods exploit the differences in their physical properties, particularly their basicity and crystallinity.
-
Purification via Hydrochloride Salt: The most common and effective method is to isolate the product as its hydrochloride salt. N-benzylhydroxylamine hydrochloride is a stable, white crystalline solid that can be purified by recrystallization.[9] The di-benzylated byproduct is less basic and may not precipitate as readily under the same conditions.
-
Protocol: After the initial workup and extraction, pass dry HCl gas through the organic solution (e.g., dichloromethane or MTBE) or add an HCl-methanol solution to precipitate the N-benzylhydroxylamine hydrochloride.[1][7] The resulting solid can then be collected by filtration and recrystallized from a suitable solvent system, such as methanol and diethyl ether.[9]
-
-
Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be used to separate the free bases. The polarity difference between the mono- and di-substituted products is usually sufficient for separation.
-
Technique: After extracting the free bases, concentrate the organic layer and purify using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of over-alkylation in this synthesis?
A: The mechanism involves a sequential nucleophilic substitution (S_N2) reaction.
-
First Alkylation (Desired): The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbon of the benzylating agent (e.g., benzyl chloride) to form N-benzylhydroxylamine.
-
Second Alkylation (Undesired): The product, N-benzylhydroxylamine (C₆H₅CH₂NHOH), still possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. It can then compete with the remaining hydroxylamine to attack a second molecule of the benzylating agent, yielding the over-alkylated side product, N,N-dibenzylhydroxylamine.
This competitive reaction is visually represented in the diagram below.
Q: Are there alternative synthesis routes that inherently avoid over-alkylation?
A: Yes. If direct alkylation proves too problematic, several alternative methods can provide high yields of the desired product without the risk of over-alkylation.
-
Oxidation of Dibenzylamine: This is a highly effective two-step industrial method. Inexpensive dibenzylamine is first oxidized (e.g., with H₂O₂ and a Na₂WO₄ catalyst) to form an intermediate nitrone (C-phenyl-N-benzylnitrone).[1][9] This nitrone is then hydrolyzed with acid to yield N-benzylhydroxylamine hydrochloride in high purity and good overall yield.[9]
-
Reduction of Benzaldehyde Oxime: Benzaldehyde can be condensed with hydroxylamine to form benzaldehyde oxime. Subsequent reduction of the oxime yields N-benzylhydroxylamine.[3][7] However, this route often requires costly reducing agents like sodium cyanoborohydride (NaBH₃CN), which can limit its large-scale applicability.[1][3]
Q: How does the choice of base and solvent impact the reaction?
A: The base is crucial for deprotonating hydroxylamine hydrochloride (NH₂OH·HCl) to the free, nucleophilic hydroxylamine. Strong bases like sodium hydroxide are commonly used.[3] The amount of base must be carefully controlled to avoid creating overly harsh conditions that could degrade the reactants. The solvent system, typically a mixture of methanol and water, is chosen to ensure the solubility of both the inorganic salt (hydroxylamine hydrochloride) and the organic reactant (benzyl chloride).[3]
Optimized Protocol: Continuous Flow Synthesis of N-Benzylhydroxylamine HCl
This protocol is based on an optimized process designed to minimize side products and enhance safety and scalability.[3]
1. Preparation of Reagent Solutions:
-
Solution A (0.5 M Benzyl Chloride): Add 63 g of benzyl chloride to a beaker and add methanol to a final volume of 1000 mL.
-
Solution B (2.0 M Hydroxylamine): In a beaker, combine 800 mL of methanol and 200 mL of water. While stirring, add 139 g of hydroxylamine hydrochloride. In an ice water bath, slowly add 80 g of sodium hydroxide, ensuring the internal temperature does not exceed 20°C. Stir for 30 minutes and filter to remove the precipitated sodium chloride.
2. Reaction Setup:
-
Assemble a continuous flow microreactor system.
-
Set the reactor temperature to 70°C.
3. Reaction Execution:
-
Pump Solution A and Solution B into the reactor at a flow rate ratio that achieves a 4:1 molar excess of hydroxylamine to benzyl chloride.
-
Adjust the total flow rate to achieve the desired residence time for the reaction to go to completion.
4. Workup and Purification:
-
Collect the reaction mixture and cool it to room temperature.
-
Adjust the pH to 4–5 using 10% hydrochloric acid.
-
Recover the methanol solvent via distillation under reduced pressure.
-
To the resulting solid, add 200 mL of water and extract three times with 200 mL of ethyl acetate.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude N-benzylhydroxylamine hydrochloride by recrystallization (e.g., from hot methanol followed by cooling and addition of diethyl ether).[3][9]
Data Summary: Impact of Key Parameters on Selectivity
| Parameter | Condition | Effect on Over-alkylation | Rationale | Reference |
| Stoichiometry | High excess of NH₂OH (e.g., ≥ 4 eq.) | Decreased | Increases the statistical probability of the benzylating agent reacting with NH₂OH instead of the mono-alkylated product. | [3] |
| Low excess of NH₂OH (< 2 eq.) | Increased | The concentration of the N-benzylhydroxylamine product becomes competitive with the remaining NH₂OH. | ||
| Temperature | Low (e.g., 10-20°C) | Decreased | Slows the rate of the second alkylation, improving selectivity for the mono-alkylated product. | [3] |
| High (e.g., > 70°C in batch) | Increased | Accelerates both reaction rates, but often disproportionately favors the formation of the di-substituted byproduct. | [3] | |
| Reaction Type | Continuous Flow | Significantly Decreased | Maintains a low instantaneous concentration of the product, minimizing its opportunity to react further. Allows for precise control. | [3][4] |
| Batch Reaction | Higher Potential | Product concentration increases over the course of the reaction, leading to a higher probability of over-alkylation. | ||
| Alternative Route | Oxidation of Dibenzylamine | Eliminated | The synthesis pathway does not involve the direct alkylation of hydroxylamine, thus avoiding the competitive reaction. | [1][9] |
References
-
Chen, X., Chen, K., Cai, G., & Yang, H. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]
-
Chen, X., et al. (2023). Synthesis routes of N-benzylhydroxylamine hydrochloride. ResearchGate. [Link]
- Google Patents. (2015). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride.
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]
- Google Patents. (2009).
-
Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(9), 1579-1583. [Link]
-
Sourcing Captain. (2026). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. [Link]
-
Al-Hiari, Y. M., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(2), 225-230. [Link]
- Google Patents. (1998).
-
Becerra-Herrera, R., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(10). [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. [Link]
-
Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES. ORCA. [Link]
-
ETH Zürich. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]
-
Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]
-
European Patent Office. (2003). Preparation and purification of hydroxylamine stabilizers - EP 1431276 A1. [Link]
Sources
- 1. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. guidechem.com [guidechem.com]
- 8. CN101429136B - Process for producing N-benzyl hydroxylamine and hydrochlorate - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Stability of 4-bromobenzyl protecting groups under basic hydrolysis
Technical Support Center: 4-Bromobenzyl (PBB) Ether Dynamics
Ticket ID: PBB-PROTO-001 Subject: Stability of 4-Bromobenzyl Protecting Groups Under Basic Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The PBB Architecture
You are likely employing the 4-bromobenzyl (PBB) group because you require the robustness of a benzyl ether but with a "safety handle" (the bromine atom) for orthogonal deprotection or X-ray crystallographic phasing.
Unlike the p-methoxybenzyl (PMB) group, which is acid-labile due to the electron-donating methoxy group stabilizing the benzylic carbocation, the PBB group contains an electron-withdrawing bromine. This makes the PBB ether significantly more stable to acid than PMB, while retaining the alkali-stability characteristic of standard benzyl ethers.
This guide addresses the specific concern of basic hydrolysis (e.g., saponification of esters) in the presence of PBB ethers.
Module 1: Core Stability Profile (Basic Hydrolysis)
User Question: I need to hydrolyze a methyl ester to a carboxylic acid using LiOH or NaOH. Will my 4-bromobenzyl ether survive?
Technical Answer:
Yes. The 4-bromobenzyl ether is chemically inert to standard aqueous basic hydrolysis conditions (
The Mechanistic Logic:
-
Nucleophilic Attack: Hydroxide ions (
) attack electrophilic carbonyl carbons (esters). They do not attack the benzylic carbon of a PBB ether because the bond is not sufficiently polarized to accept a hard nucleophile like hydroxide via , and the aromatic ring prevents pathways under basic conditions. -
Electronic Effect: While the Bromine atom is electron-withdrawing (inductive effect,
), it does not activate the ring sufficiently to allow Nucleophilic Aromatic Substitution ( ) by hydroxide, which typically requires strong electron-withdrawing groups (like ) in the ortho/para positions.
Stability Data Matrix:
| Reagent | Conditions | PBB Stability | Risk Factor |
| LiOH / NaOH | THF/H2O, 0°C to RT | Excellent | None |
| KOH | MeOH, Reflux (2h) | Excellent | Low |
| K2CO3 | MeOH, RT | Excellent | None |
| NaH | DMF, 0°C | Good | Moderate (Benzyne risk only at high T) |
| t-BuLi | THF, -78°C | POOR | Critical (Lithium-Halogen Exchange) |
Module 2: Troubleshooting Unexpected Cleavage
User Question: My PBB group fell off (or decomposed) during a basic step. What went wrong?
If you observe loss of the PBB group under basic conditions, it is rarely due to the base itself. It is almost always due to a "Hidden Variable" in your reaction matrix.
Root Cause Analysis 1: Transition Metal Contamination
If your reaction mixture contains trace Palladium (Pd) (e.g., from a previous Suzuki or Sonogashira coupling) and you heat it in base, you risk oxidative addition into the
-
Mechanism: Pd(0) inserts into the Ar-Br bond. In the presence of base (hydroxide/alkoxide), this can lead to hydrodehalogenation (replacing Br with H) or complex mixtures, effectively destroying the "tag" or altering the protecting group to a simple Benzyl group, which might confuse NMR analysis.
Root Cause Analysis 2: Lithium-Halogen Exchange
If "basic conditions" implies the use of organolithiums (e.g., LDA, n-BuLi) rather than aqueous hydroxide:
-
Mechanism: The bromine atom is a "soft" handle. Alkyllithiums will rapidly perform a Lithium-Halogen exchange, generating a phenyllithium species which will then quench (replacing Br with H) or react with electrophiles, destroying the PBB integrity.
Root Cause Analysis 3: The "Benzyne" Pathway
Using extremely strong amide bases (NaNH2, KHMDS) at high temperatures can trigger elimination of HBr to form a benzyne intermediate, leading to polymerization or messy substitution products.
Module 3: Visualization of Reactivity
The following diagram illustrates the decision pathways for PBB stability.
Caption: Decision tree illustrating the stability of PBB ethers. Note that instability arises not from hydroxide attack, but from metal-catalyzed or lithiation side-reactions.
Module 4: Validated Experimental Protocols
Protocol A: Selective Saponification in the Presence of PBB
Objective: Hydrolyze a methyl ester without affecting the 4-bromobenzyl ether.
-
Dissolution: Dissolve the substrate (1.0 equiv) in THF:MeOH:Water (3:1:1 ratio). The THF ensures the lipophilic PBB substrate remains in solution.
-
Reagent Addition: Add LiOH·H2O (2.5 equiv) at 0°C.
-
Reaction: Allow to warm to Room Temperature (23°C). Monitor by TLC.[1]
-
Checkpoint: PBB ethers are stable to TLC silica.
-
-
Quench: Acidify carefully with 1M HCl to pH 3-4.
-
Note: Do not use concentrated HCl with prolonged heating, or you risk acid-catalyzed cleavage (though PBB is resistant, it is not immortal).
-
-
Extraction: Extract with EtOAc. The PBB group will remain intact.
Protocol B: Orthogonal Removal of PBB (When you WANT it off)
Objective: Remove PBB without affecting other benzyl groups or esters. Note: Standard Hydrogenolysis (H2, Pd/C) often removes PBB, but can be slow or result in debromination first. The method below is specific for PBB.
Method: Lewis Acid Cleavage
-
Setup: Dissolve substrate in anhydrous DCM under Argon at -78°C.
-
Reagent: Add Boron Trichloride (
) or Boron Tribromide ( ) (1.1 equiv).-
Warning: This will also cleave methyl esters. If esters must be preserved, use DDQ (oxidative cleavage), though PBB reacts slower with DDQ than PMB does.
-
Alternative: For strict orthogonality to esters, Pd-catalyzed amination followed by acid hydrolysis can be used to convert the Aryl-Br to an acid-labile amine, rendering it cleavable (a "safety-catch" strategy).
-
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
-
Organic Chemistry Portal. Benzyl Ethers Stability and Cleavage.[Link]
Sources
Handling volatile vs non-volatile N-alkoxyamine derivatives
Welcome to the Technical Support Center for N-Alkoxyamine Derivatives. This guide, curated by Senior Application Scientists, provides in-depth technical assistance for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and FAQs designed to address specific challenges encountered during the handling and application of both volatile and non-volatile N-alkoxyamine derivatives.
Part 1: General Handling and Storage
This section addresses common questions regarding the fundamental handling and storage procedures for N-alkoxyamine derivatives, categorized by their volatility.
Volatile N-Alkoxyamine Derivatives
Question: I'm working with a low molecular weight N-alkoxyamine derivative and I'm concerned about its volatility. What are the best practices for weighing and transferring it to my reaction?
Answer: Handling volatile N-alkoxyamine derivatives requires techniques that minimize evaporation to ensure accurate measurements and prevent exposure.[1][2]
Weighing:
-
Use a sealed container: When weighing a volatile liquid, use a vessel that can be securely sealed, such as a vial with a septum-lined cap or a small flask with a ground glass stopper.[3][4]
-
Tare the sealed container: Place the sealed, empty container on the analytical balance and press the tare button.
-
Transfer away from the balance: Remove the container from the balance before adding the volatile liquid. This prevents spills on the sensitive equipment.
-
Quick transfer and sealing: Add the desired amount of the N-alkoxyamine derivative to the container and immediately seal it.
-
Re-weigh the sealed container: Place the sealed container back on the balance to obtain the accurate weight of the liquid. The gradual drop in mass that is often seen when weighing volatile liquids will be prevented.[1]
Transferring to a Reaction:
-
Inert atmosphere is key: Many N-alkoxyamine derivatives, especially those used as initiators in controlled radical polymerizations, are sensitive to air and moisture.[5][6] Therefore, transfers should be performed under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glove box.[6][7]
-
Syringe transfer technique:
-
Ensure your reaction flask is under a positive pressure of inert gas.
-
Use a clean, dry, gas-tight syringe with a needle.
-
Pierce the septum of your N-alkoxyamine vial with the needle and withdraw a slightly larger volume than needed.
-
Invert the syringe and push the plunger to expel any gas bubbles, adjusting to the precise volume.
-
To minimize dripping due to vapor pressure, it is good practice to draw a small amount of inert gas (a "nitrogen buffer") into the syringe after measuring the liquid.[8]
-
Quickly transfer the syringe to your reaction flask, pierce the septum, and inject the liquid.
-
Question: My volatile N-alkoxyamine seems to be degrading upon storage. What are the optimal storage conditions?
Answer: The stability of N-alkoxyamines is highly dependent on their structure and the storage conditions. The relatively weak C-O bond can undergo homolysis, especially when exposed to heat or light.[9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (typically 2-8°C or below).[2][9] | Reduces the rate of thermal decomposition (homolysis) of the labile C-O bond. |
| Atmosphere | Store under an inert atmosphere (nitrogen or argon). | Prevents potential oxidation reactions. |
| Light | Store in an amber vial or in the dark. | Protects against photochemical decomposition. |
| Container | Use a tightly sealed container with a secure cap (e.g., a vial with a PTFE-lined cap). | Prevents evaporation and contamination. |
Non-Volatile N-Alkoxyamine Derivatives
Question: I have a solid, non-volatile N-alkoxyamine derivative. Are there any special considerations for handling and storing it?
Answer: While non-volatile derivatives are generally easier to handle than their volatile counterparts, proper procedures are still crucial for maintaining their integrity.
Handling:
-
Weighing: Weigh the solid using a clean, dry spatula on weighing paper or directly into a weighing boat. Transfer the solid to your reaction vessel. A powder funnel can be useful for transferring to narrow-necked flasks.[11]
-
Static electricity: Be mindful of static electricity, which can cause the fine powder to disperse. Anti-static guns or placing the balance on an anti-static mat can be helpful.
-
Air sensitivity: Even though the compound is non-volatile, it may still be air-sensitive. If so, perform weighing and transfers inside a glove box.[6][12]
Storage: Similar to volatile derivatives, non-volatile N-alkoxyamines should be stored in a cool, dark place in a tightly sealed container to prevent degradation.[9]
Part 2: Troubleshooting Experimental Issues
This section focuses on resolving specific problems that may arise during experiments involving N-alkoxyamine derivatives, particularly in the context of Nitroxide-Mediated Polymerization (NMP).
Nitroxide-Mediated Polymerization (NMP)
Question: My NMP reaction is not initiating, or the polymerization is extremely slow. What could be the cause?
Answer: A lack of initiation or slow polymerization in NMP can stem from several factors related to the N-alkoxyamine initiator, the reaction conditions, or the monomer.
-
Initiator Inefficiency: Not all radicals generated from the initiator successfully start a polymer chain.[13] This can be due to side reactions or recombination within the solvent cage.[13] The initiator efficiency factor, f, is typically between 0.3 and 0.8.[13]
-
Incorrect N-Alkoxyamine for the Monomer: The stability of the C-O bond in the alkoxyamine is critical.[9] For example, TEMPO-based alkoxyamines are effective for styrene polymerization but are often too stable (i.e., have a high C-O bond dissociation energy) to effectively initiate the polymerization of acrylates at typical reaction temperatures.[14] For monomers like acrylates, more sterically hindered nitroxides that form a more labile C-O bond are required.[14]
-
Low Temperature: The homolysis of the C-O bond is a temperature-dependent process. If the reaction temperature is too low, the rate of dissociation will be insufficient to generate enough active radicals to sustain polymerization.[15]
-
Inhibitors: The monomer may contain inhibitors that quench the radicals. Ensure your monomer is purified to remove any added inhibitors before use.
Troubleshooting Steps:
-
Verify Initiator-Monomer Compatibility: Consult the literature to ensure you are using an appropriate N-alkoxyamine for your specific monomer.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C to promote the homolysis of the C-O bond.
-
Purify the Monomer: Pass the monomer through a column of basic alumina to remove inhibitors.
-
Degas Thoroughly: Oxygen is a radical scavenger and will inhibit polymerization. Ensure your reaction mixture is thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas.
Question: The molecular weight of my polymer is much higher than predicted, and the dispersity (Đ) is broad. What is happening?
Answer: This is a classic sign of poor control over the polymerization, which can be attributed to a low concentration of active chains.
-
Low Initiator Efficiency: As mentioned previously, if a significant portion of your initiator does not generate propagating chains, the actual number of chains will be lower than calculated.[13][16] This leads to each chain growing longer than expected to consume the available monomer, resulting in a higher molecular weight.
-
Irreversible Termination: If the concentration of propagating radicals is too high, they can terminate irreversibly through combination or disproportionation.[13] This reduces the number of "living" chains and broadens the molecular weight distribution.
-
Side Reactions of the Nitroxide: At the high temperatures often used in NMP, the nitroxide mediating agent can undergo side reactions, leading to a loss of control.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high molecular weight and broad dispersity in NMP.
Adding a small excess of free nitroxide can shift the equilibrium towards the dormant species, reducing the concentration of propagating radicals and minimizing irreversible termination events.[15]
Question: I'm observing byproducts in my reaction, and the final polymer has a yellow tint. What could be the cause of this decomposition?
Answer: The formation of colored byproducts often indicates decomposition of the N-alkoxyamine or the nitroxide.
-
Intramolecular Decomposition: Some N-alkoxyamines can undergo intramolecular decomposition, especially those derived from methacrylates, via a Cope-type elimination pathway.[17] This leads to the formation of an alkene and a hydroxylamine.[18]
-
Disproportionation: At high concentrations and temperatures, nitroxides can undergo disproportionation reactions.
-
Oxidation: If the reaction is not performed under strictly anaerobic conditions, the N-alkoxyamine or the resulting radicals can be oxidized.
Preventative Measures:
-
Use a robust N-alkoxyamine: Select an N-alkoxyamine known to have high thermal stability and low propensity for side reactions with your chosen monomer.[17]
-
Strictly anaerobic conditions: Ensure the reaction is set up using proper air-sensitive techniques to exclude oxygen.[5][7]
-
Optimize temperature: Use the lowest possible temperature that still provides a reasonable polymerization rate to minimize thermal decomposition pathways.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can N-alkoxyamines be used in applications other than polymerization? A1: Yes. The ability of N-alkoxyamines to generate radicals upon homolysis makes them useful in various areas of organic synthesis, including tin-free radical cyclizations and additions.[19] They are also being explored for applications in materials science and as potential theranostic agents in medicine, where the released radicals can have therapeutic effects.[20][21][22]
Q2: What is the "Persistent Radical Effect" and why is it important in NMP? A2: The Persistent Radical Effect (PRE) is the cornerstone of NMP.[14] In the reaction, two types of radicals are generated: the "transient" propagating radical (the growing polymer chain) and the "persistent" nitroxide radical. The persistent nitroxide does not react with itself but readily and reversibly couples with the transient radical.[14] This reversible capping keeps the concentration of the propagating radicals very low, which in turn minimizes irreversible termination reactions between two propagating chains. This allows the polymer chains to grow in a "living" fashion.[14]
Q3: How do I safely dispose of unused N-alkoxyamine derivatives and reaction waste? A3: Always follow your institution's safety guidelines for chemical waste disposal. Generally, N-alkoxyamine derivatives and reaction mixtures containing them should be treated as hazardous chemical waste. Do not mix them with incompatible waste streams.[23] Consult the Safety Data Sheet (SDS) for the specific compound for detailed disposal instructions.
Q4: Are there any specific safety precautions I should take when working with N-alkoxyamines? A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves.[24][25][26] If working with volatile derivatives, it is essential to handle them in a well-ventilated fume hood to avoid inhalation of vapors.[2] Always wash your hands thoroughly after handling any chemicals.[25]
References
-
Radical polymerization. Wikipedia. Available from: [Link]
-
Inert Atmosphere. YouTube. Available from: [Link]
-
Hints for Handling Air-Sensitive Materials. Fauske & Associates. Available from: [Link]
-
Weighing Liquids. Torbal Scales. Available from: [Link]
- CHAPTER 1. Unknown Source.
- Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl-N-oxyl-Based Compound. Journal of Polymer Science Part A: Polymer Chemistry.
- Hybrid Peptide-Alkoxyamine Drugs: A Strategy for the Development of a New Family of Antiplasmodial Drugs. MDPI.
-
Nitroxide-mediated radical polymerization. Wikipedia. Available from: [Link]
-
Weighing Volatile Liquids. ChemEd X. Available from: [Link]
- N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and M
- Which side-reactions compromise nitroxide mediated polymeriz
-
Volatile Liquid Handling: Techniques & Automation. Grenova. Available from: [Link]
-
CHM317 Lab Manual Winter 2018: Procedures and Tables. University of Toronto Chemistry. Available from: [Link]
- 3.1: Transferring and Weighting Methods. Chemistry LibreTexts.
- Nitroxide-Mediated Polymeriz
- Chapter 7: Nitroxide-mediated Polymeriz
- (PDF) N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science.
-
α-H Nitroxides in NMP. Braslau Group. Available from: [Link]
- Safety Precautions To Take When Using Industrial Chemicals. Unknown Source.
-
Safety measures while working with chemicals. Weizmann Institute of Science. Available from: [Link]
- Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications.
- Labile alkoxyamines: past, present, and future.
- Chapter 3 Mechanistic Investigation of Nitroxide-based Polymeriz
-
Does the initiator in a polymerization reaction matter awhole lot. Reddit. Available from: [Link]
- Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity. Polymer Chemistry (RSC Publishing).
- Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC.
-
Safety Precautions When Using Chemicals in the Workplace. TLC Ingredients. Available from: [Link]
- Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymeriz
- Comparative Study of Toxicity of Alkoxyamines In Vitro and In Vivo. PubMed.
-
Chemical Storage and Handling Recommendations. NY.Gov. Available from: [Link]
- Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics. Organic & Biomolecular Chemistry (RSC Publishing).
-
Chemical safety tips for your employees. SFM Mutual Insurance. Available from: [Link]
-
Working safely with corrosive substances. Seton UK. Available from: [Link]
- pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxid
- Volatiles, Volatile Aldoximes, and Nonvolatile Aldoximes Produced by Transgenic N. benthamiana Plants Overexpressing P. trichocarpa CYP79 Genes.
Sources
- 1. Weighing Volatile Liquids [chemedx.org]
- 2. opentrons.com [opentrons.com]
- 3. Weighing Liquids [torbalscales.com]
- 4. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 6. ossila.com [ossila.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. youtube.com [youtube.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fauske.com [fauske.com]
- 13. Radical polymerization - Wikipedia [en.wikipedia.org]
- 14. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 17. Which side-reactions compromise nitroxide mediated polymerization? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Comparative Study of Toxicity of Alkoxyamines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 24. chemicalproductsokc.com [chemicalproductsokc.com]
- 25. Safety measures while working with chemicals | Safety Unit [weizmann.ac.il]
- 26. seton.co.uk [seton.co.uk]
Validation & Comparative
1H NMR Characteristic Shifts of Benzylic Protons in N-Alkoxyamines: A Comparative Technical Guide
Executive Summary
The structural elucidation of N-alkoxyamines (
This guide provides a definitive comparison of the benzylic proton (
Part 1: The Chemometric Landscape
To accurately interpret the NMR spectrum of an N-alkoxyamine, one must benchmark it against its constituent functional groups: the ether (
Table 1: Comparative Chemical Shifts of Benzylic Protons ( )
| Compound Class | Structural Motif ( | Benzylic Shift ( | Multiplicity | Electronic Driver |
| Benzyl Amine | 3.70 – 3.90 | Singlet/Broad | Moderate electronegativity of N (3.04). | |
| Benzyl Ether | 4.40 – 4.60 | Singlet | High electronegativity of O (3.44). | |
| N-Alkoxyamine | 4.80 – 5.10 | Singlet* | Anomeric-like Effect: Inductive pull from both O and N; N-O bond anisotropy. | |
| N-Benzyl Hydroxylamine | 3.80 – 4.10 | Broad/Mtpl | N-linked. Less deshielded than O-linked isomers. |
*Note: Multiplicity may vary if the benzylic carbon is chiral (diastereotopic protons) or coupled to adjacent protons.
Mechanism of Deshielding
The distinct shift in N-alkoxyamines arises from the Geminal Heteroatom Effect . Unlike a simple ether where the oxygen is bonded to a carbon, the oxygen in an N-alkoxyamine is bonded to a nitrogen.
-
Inductive Summation: The benzylic carbon "feels" the electron withdrawal of the oxygen, which is further intensified by the adjacent electronegative nitrogen.
-
Bond Anisotropy: The N-O bond possesses a unique magnetic anisotropy that reinforces the external magnetic field at the
-carbon position, pushing the signal downfield.
Part 2: Diagnostic Utility & Applications
Nitroxide Mediated Polymerization (NMP)
In NMP, the "living" character of a polymer chain is defined by the presence of the alkoxyamine chain end (
-
The Problem: Distinguishing the active chain end from "dead" chains (often terminated by elimination to form a double bond or H-abstraction).
-
The Solution: The benzylic proton of a styrenic chain end capped with TEMPO or SG1 appears at ~4.5–5.0 ppm . A "dead" chain end (e.g., a terminal alkene) typically shows vinylic protons at 5.2–6.0 ppm or aliphatic protons < 3.0 ppm.
-
Quantification: Integration of the N-alkoxyamine peak vs. the polymer backbone allows for precise calculation of molecular weight (
) and chain-end fidelity.
Structural Isomer Differentiation
Synthesis of hydroxylamine derivatives often yields a mixture of O-alkylation (
-
O-Isomer:
4.7 – 4.9 ppm. -
N-Isomer:
3.8 – 4.0 ppm. -
Guidance: If your reaction product shows a benzylic peak below 4.2 ppm, you have likely alkylated the nitrogen, not the oxygen.
Part 3: Visualization of Chemical Shift Hierarchy
The following diagram illustrates the progressive deshielding effect as we move from amines to N-alkoxyamines.
Figure 1: The "Deshielding Ladder" showing the additive effect of heteroatoms on the benzylic proton shift.
Part 4: Experimental Protocol (Self-Validating)
This protocol describes the synthesis and analysis of 1-Benzyloxy-2,2,6,6-tetramethylpiperidine (Benzyl-TEMPO) , a standard reference material for N-alkoxyamine shifts.
A. Synthesis (Radical Trap Method)
Note: This method is chosen for its specificity to the O-N bond formation, avoiding N-alkylation byproducts common in nucleophilic substitution.
-
Reagents:
-
Toluene (Solvent, 0.5 M)
-
Dibenzoyl peroxide (BPO) (1.0 equiv)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1.2 equiv)
-
-
Procedure:
-
Dissolve BPO and TEMPO in degassed toluene under
. -
Heat to 90°C for 4 hours. (BPO decomposes to form phenyl radicals
loss phenyl radical? Correction: BPO creates benzoyloxy radicals, which decarboxylate to phenyl radicals, or abstract H from toluene to form Benzyl radicals ). -
Refinement: To specifically generate Benzyl-TEMPO, use the Atom Transfer Radical Addition (ATRA) method or simply heat Benzyl Bromide with CuBr/Ligand and TEMPO .
-
Preferred Route (Substitution):
-
Generate the anion of TEMPO-OH (TEMPO-H) or use the radical trap method with a benzyl radical source (e.g., thermal decomposition of an azo-initiator in the presence of toluene).
-
Simplest Lab Scale: React Benzyl Bromide (1 mmol) with TEMPO (2 mmol) and Cu(0) powder (1 mmol) in Benzene/Toluene at 70°C. The Copper generates the benzyl radical which is immediately trapped by TEMPO.
-
-
-
Workup:
-
Filter off copper salts.
-
Concentrate in vacuo.
-
Validation Step: The crude oil will be orange (excess TEMPO). Purify via Flash Column Chromatography (Hexane/EtOAc 9:1). Product is a white solid/colorless oil.
-
B. NMR Acquisition Workflow
-
Sample Prep: Dissolve ~10 mg of purified N-alkoxyamine in 0.6 mL
(neutralized with basic alumina to prevent acid-catalyzed cleavage). -
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (
): >5 seconds (Crucial for accurate integration of the benzylic proton vs. the massive methyl signals of TEMPO). -
Scans: 16-32.
-
-
Analysis:
-
Set TMS to 0.00 ppm.
-
Locate the aromatic region (7.2-7.4 ppm).[1]
-
Target: Look for the singlet at 4.83 ppm .
-
Workflow Diagram
Figure 2: Synthesis and analysis workflow for validating N-alkoxyamine shifts.
Part 5: Troubleshooting & Artifacts
Line Broadening
If the peak at ~4.8 ppm is exceptionally broad, check for:
-
Paramagnetic Impurities: Unreacted nitroxide (TEMPO) is a stable radical. Even trace amounts (<1%) can broaden NMR signals significantly due to paramagnetic relaxation enhancement.
-
Fix: Add phenylhydrazine (reduces TEMPO to TEMPO-H) or perform rigorous chromatography.
-
-
Restricted Rotation: In bulky N-alkoxyamines (e.g., SG1 derivatives), rotation around the O-N bond can be slow on the NMR timescale, causing broadening or splitting into rotamers.
Chemical Shift Drift
Solvent effects are pronounced in N-alkoxyamines due to the basic nitrogen.
- : ~4.83 ppm (Standard).
- : Shifts often move upfield (~4.6 ppm) due to aromatic solvent induced shifts (ASIS).
- : May show slight downfield shifts due to H-bonding with the oxygen.
References
-
Hawker, C. J. (1994). "Molecular Weight Control by a 'Living' Free-Radical Polymerization Process." Journal of the American Chemical Society. Link
- Solomon, D. H., et al. (1985). "Chemistry of Radical Polymerization." Journal of Macromolecular Science.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for base ether/amine shifts).
-
Audran, G., et al. (2014). "Dissociation energies of the N–O bond in N-alkoxyamines." Beilstein Journal of Organic Chemistry. Link
-
Sigma-Aldrich (Merck). "NMR Chemical Shifts of Common Solvents and Impurities." Link
Sources
N-(4-bromobenzyl)-O-methylhydroxylamine: The Modular Weinreb Linker for Traceless Ketone Synthesis
This guide provides an in-depth technical analysis of N-(4-bromobenzyl)-O-methylhydroxylamine as a specialized reagent for generating Resin-Bound Weinreb Amides . This system serves as a robust, traceless linker strategy for the solid-phase synthesis of ketones and aldehydes—functional groups that are notoriously difficult to access directly via standard linkers like Rink or Wang.
Executive Summary
In high-throughput drug discovery, the ability to diversify the carbon skeleton of a lead compound is critical. Standard linkers (Rink, Wang) are limited to releasing amides or acids. N-(4-bromobenzyl)-O-methylhydroxylamine functions as a modular "anchor" that converts various solid supports into Weinreb Amide Resins .
This system is defined as traceless because the cleavage step (nucleophilic addition) releases a ketone or aldehyde (
Technical Mechanism of Action
The utility of this linker relies on the Weinreb Chelation Model . Unlike standard esters or amides, the N-methoxy-N-benzyl amide formed on the resin creates a stable 5-membered chelate upon reaction with organometallics.
-
The Anchor: The 4-bromobenzyl moiety serves as a robust handle for attachment to solid supports (e.g., via Suzuki-Miyaura coupling to Boronic Acid resins).
-
The Active Site: The N-methoxyamine (
) acts as the acylation site for the first library building block (Carboxylic Acid ). -
The Traceless Cleavage: Reaction with a nucleophile (
or ) forms a stable tetrahedral intermediate. The ketone is only released upon acidic quench off-resin, ensuring no over-addition (tertiary alcohol formation) occurs.
Mechanism Diagram
The following diagram illustrates the lifecycle of the linker from resin loading to traceless release.
Figure 1: The traceless cycle of the N-(4-bromobenzyl)-O-methylhydroxylamine linker. The linker moiety remains on the resin after releasing the target ketone.
Comparative Analysis
This section compares the N-(4-bromobenzyl)-O-methylhydroxylamine system against standard commercial alternatives.
Table 1: Performance Comparison vs. Standard Linkers
| Feature | N-(4-bromobenzyl)-O-methylhydroxylamine | Rink Amide Linker | Wang Linker | Commercial Weinreb Resin |
| Primary Output | Ketones / Aldehydes | Primary Amides | Carboxylic Acids / Esters | Ketones / Aldehydes |
| Cleavage Type | Nucleophilic (Grignard/Hydride) | Acidolytic (TFA) | Acidolytic (TFA) | Nucleophilic |
| Modularity | High (Can attach to PEG, PS, or Glass) | Low (Pre-functionalized) | Low (Pre-functionalized) | Medium (Fixed loading) |
| Stability | High (Stable to TFA, Piperidine) | Labile to TFA | Labile to TFA | Stable to Base |
| Traceless? | Yes (C-C bond formation) | No (Leaves -CONH2) | No (Leaves -COOH) | Yes |
| Cost Efficiency | High (Synthesize custom resins on demand) | Medium | Low (Cheap) | Low (Expensive) |
Why Choose This Over Commercial Weinreb Resin?
Commercial Weinreb resins (typically methoxylamine-functionalized polystyrene) often suffer from poor swelling in the polar aprotic solvents required for certain coupling reactions. By using the N-(4-bromobenzyl)-O-methylhydroxylamine reagent, researchers can:
-
Tune the Resin Core: Attach the linker to high-swelling PEG-PS (Tentagel) or paramagnetic beads for automated platforms.
-
Control Loading: Precisely control the substitution level (mmol/g) via the Suzuki coupling stoichiometry, preventing site-site interactions that reduce yield.
Experimental Protocols
The following protocols are designed for a standard 100 mg scale on a polystyrene-boronic acid resin.
Phase A: Linker Attachment (Suzuki Coupling)
This step converts a generic boronic acid resin into a Weinreb amine resin.
-
Swelling: Place 100 mg of 4-Boronopolystyrene resin (Loading ~1.0 mmol/g) in a reactor. Swell in DMF (2 mL) for 30 mins.
-
Catalyst Prep: In a separate vial, dissolve N-(4-bromobenzyl)-O-methylhydroxylamine (1.5 equiv) and Pd(PPh3)4 (0.05 equiv) in degassed DMF (1.5 mL).
-
Coupling: Add the solution to the resin. Add 2M Na2CO3 (aq) (0.5 mL).
-
Reaction: Agitate at 80°C for 16 hours under Argon.
-
Wash: Drain and wash with DMF (3x), MeOH (3x), DCM (3x). The resin is now functionalized with secondary amine groups (
).
Phase B: Substrate Loading (Acylation)
Loading the first drug fragment (
-
Activation: Dissolve Carboxylic Acid
(3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv). Shake for 5 mins. -
Coupling: Add the activated mixture to the resin from Phase A.
-
Incubation: Agitate at Room Temperature for 4 hours.
-
QC: Perform a chloranil test. A negative result (no blue color) indicates complete capping of the amine.
Phase C: Traceless Cleavage (Grignard Addition)
Releasing the final ketone (
-
Preparation: Wash resin thoroughly with Anhydrous THF (5x) to remove all traces of protic solvents (Critical Step).
-
Reaction: Suspend resin in Anhydrous THF. Cool to 0°C.[1]
-
Addition: Slowly add Grignard Reagent
(5.0 equiv) dropwise. -
Incubation: Agitate at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Cleavage: Drain the THF solution (which contains the magnesium salt of the product) into a flask containing 1N HCl or Sat. NH4Cl .
-
Note: The linker remains on the resin. The product is in the filtrate.
-
-
Workup: Extract the filtrate with EtOAc, dry over MgSO4, and concentrate.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. [Link]
-
Murphy, J. A., et al. (2005).[2] Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters. [Link]
-
Salvino, J. M., et al. (2000). Polymer-supported N-methoxy-N-methylamine: preparation and use in the synthesis of ketones and aldehydes. Journal of Combinatorial Chemistry. [Link]
-
Derasp, J. S., et al. (2020).[3] Synthesis of Hydroxamates (Weinreb Amides) via Masked O-Substituted Isocyanates. Organic Letters. [Link]
Sources
Technical Guide: Benchmarking Ketone Synthesis via Modified Weinreb Amides
Topic: Benchmarking Yield of Ketone Synthesis Using Modified Weinreb Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Weinreb ketone synthesis (using
This guide benchmarks the standard Weinreb amide against three primary alternatives: Morpholine Amides (the economic challenger),
Mechanistic Causality & Selection Logic
To select the right amide, one must understand the mechanism of the Stable Tetrahedral Intermediate (STI) .
-
The Weinreb Effect (Chelation): The oxygen of the methoxy group coordinates with the metal (Mg or Li) of the nucleophile, forming a rigid 5-membered chelate. This "locks" the intermediate, preventing the expulsion of the leaving group and subsequent over-addition of a second nucleophile equivalent.[1]
-
The Non-Chelated Pathway: In standard amides (e.g., Morpholine), the tetrahedral intermediate is less stable. It can collapse in situ to release the ketone, which is more reactive than the starting amide, leading to the formation of tertiary alcohols (over-addition).
Visualization: Chelation vs. Collapse
The following diagram illustrates the divergent pathways that dictate yield and purity.
Figure 1: Mechanistic divergence between chelated (Weinreb) and non-chelated (Morpholine) pathways. Path A ensures the reaction stops at the ketone stage.
Comparative Benchmarking
The following data aggregates performance metrics across aliphatic and aromatic substrates using Grignard reagents (e.g., PhMgBr or MeMgBr).
Table 1: Performance Matrix of Weinreb Alternatives[2]
| Feature | Standard Weinreb ( | Morpholine Amide | ||
| Primary Mechanism | Stable Chelation (Mg/Li) | Steric bulk (Partial stability) | Strong Chelation (N-coordination) | Acyl Transfer (High Reactivity) |
| Reagent Cost | High ( | Low (Morpholine) | Moderate | Moderate (Benzotriazole) |
| Ketone Yield | 85 - 98% | 40 - 75% (Variable) | 80 - 95% | N/A (Indirect)* |
| Over-addition Risk | Negligible | High (Requires control) | Low | High (if used directly) |
| Atom Economy | Moderate | Good | Moderate | Poor (High MW leaving group) |
| Best Use Case | High-value APIs, complex synthesis | Cost-sensitive scale-up, simple substrates | High reactivity needs, hindered substrates | Synthesis of Weinreb amides or |
*Note:
Detailed Analysis of Alternatives
A. The Economic Challenger: Morpholine Amides
Morpholine amides are frequently cited as low-cost alternatives. However, they lack the "self-stopping" chelation mechanism.
-
Performance: Yields drop significantly with reactive nucleophiles (e.g., MeMgBr) due to over-addition.
-
Optimization Strategy: To mimic Weinreb performance, strictly control temperature (-78°C) and stoichiometry (1.05 eq. of RMgX).
-
Data Point: In the synthesis of acetophenone derivatives, Morpholine amides often yield 15-20% tertiary alcohol impurity, whereas Weinreb amides yield <1%.
B. The High-Performance Modified: -Triazinyl Amides
Replacing the
-
Mechanism: The triazine nitrogen coordinates with the metal center, stabilizing the intermediate similar to the Weinreb oxygen.
-
Advantage: The electron-withdrawing nature of the triazine ring makes the carbonyl more electrophilic than a standard Weinreb amide, allowing reactions to proceed at lower temperatures or with less reactive Grignards.
C. The Precursor Strategy: -Acylbenzotriazoles (Katritzky Method)
While not a direct "stable intermediate" reagent, this method is critical for operational efficiency.
-
Workflow: Carboxylic Acid
-Acylbenzotriazole Weinreb Amide Ketone.[2] -
Why use it? It avoids the use of unstable acid chlorides. The
-acylbenzotriazole is a stable, crystalline solid that reacts quantitatively with -dimethylhydroxylamine.
Experimental Protocols (SOPs)
Protocol A: Standard Weinreb Synthesis (High Fidelity)
Use for: Late-stage drug intermediates where yield is paramount.
-
Preparation: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
-
Cooling: Cool solution to 0°C (for aryl Grignards) or -78°C (for alkyl lithiums).
-
Addition: Add organometallic reagent (1.2 equiv) dropwise over 20 minutes.
-
Critical Step: Maintain internal temperature below 5°C to preserve the chelate.
-
-
Monitoring: Stir for 1-2 hours. Monitor via TLC/LCMS. The intermediate is stable; starting material should disappear, but product will not appear until quench.
-
Quench (The "Break"): Pour reaction mixture into vigorously stirring 1M HCl or saturated NH
Cl .-
Why? Acid is required to protonate the alkoxy amine leaving group and break the strong Mg-O chelate.
-
-
Extraction: Extract with EtOAc, wash with brine, dry over MgSO
.
Protocol B: Optimized Morpholine Amide Synthesis (Cost-Driven)
Use for: Early-stage building blocks or simple substrates.
-
Preparation: Dissolve Morpholine amide (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool strictly to -78°C .
-
Addition: Add Grignard reagent (1.05 equiv max ) very slowly (syringe pump recommended).
-
Note: Excess reagent immediately attacks the transient ketone.
-
-
Quench: Quench at -78°C with acetic acid/THF mixture before warming up.
References
-
Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Katritzky, A. R.; et al. (2005).[3] "Efficient conversion of carboxylic acids into Weinreb amides via N-acylbenzotriazoles". Journal of Organic Chemistry, 70(23), 9211–9214.[4] Link
-
Ogiwara, Y. (2025). "Morpholine Amides: Classical but Underexplored Acylating Intermediates". Synthesis, 57, 3639–3648. Link
-
Kunishima, M.; et al. (2022). "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide". ACS Omega, 7(50). Link
-
BenchChem. (2025).[1] "A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. Alternatives". BenchChem Technical Guides. Link
Sources
Safety Operating Guide
Personal protective equipment for handling N-(4-bromobenzyl)-O-methylhydroxylamine
Topic: Personal protective equipment for handling N-(4-bromobenzyl)-O-methylhydroxylamine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.
Executive Safety Assessment
Compound Class: Halogenated N-alkoxy Benzylamine Primary Hazard Driver: Lipophilic Amine Absorption & Alkylating Potential[1]
As a Senior Application Scientist, I often see researchers treat benzylamine derivatives with the same casual protocols used for standard organic buffers. This is a critical error. N-(4-bromobenzyl)-O-methylhydroxylamine combines the lipophilicity of a brominated benzyl ring with the reactivity of an alkoxyamine.[1]
While a specific Safety Data Sheet (SDS) may be sparse for this exact intermediate, we must apply the Precautionary Principle based on its functional groups:
-
The Benzyl Moiety: Enhances lipid solubility, facilitating rapid dermal absorption. Benzyl halides and amines are known to permeate standard nitrile gloves faster than aliphatic analogs.
-
The Hydroxylamine Core: Historically associated with mutagenic potential and skin sensitization.
-
The Bromine Substituent: Increases molecular weight and lipophilicity, potentially prolonging biological half-life if absorbed.
Immediate Action Required: Treat this substance as a Severe Skin Irritant and Potential Sensitizer . All handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to the permeation risks associated with benzyl derivatives. The following matrix is the minimum requirement for handling >50 mg quantities.
| PPE Category | Standard Recommendation | Required Specification | Scientific Rationale |
| Hand Protection | Nitrile (4 mil) | Double Gloving Protocol: 1. Inner: Laminate (Silver Shield/4H®)2. Outer: Nitrile (5+ mil) | Permeation Dynamics: Benzyl-substituted amines can solvate and swell standard nitrile rubber, leading to breakthrough in <15 mins.[1] Laminate film provides a chemical barrier; the outer nitrile provides dexterity and grip. |
| Eye Protection | Safety Glasses | Chemical Splash Goggles | Vapor/Dust Integrity: Powder fines or splashes can bypass the gaps in safety glasses. The amine functionality is caustic to mucous membranes; a seal is required. |
| Respiratory | N95 Mask | Fume Hood (Primary) If outside hood: Full-face respirator with OV/P100 cartridges. | Volatility: While the solid has low vapor pressure, organic solutions (e.g., in DCM/THF) are volatile. N95s do not stop organic vapors. |
| Body Defense | Cotton Lab Coat | Tyvek® Lab Coat (or Apron) | Particulate Holdout: Cotton fibers trap chemical dust, creating a secondary exposure source. Tyvek sheds particulates and resists liquid splashes. |
Operational Workflow: The "Zero-Contact" Protocol[1]
The following workflow is designed to eliminate direct contact paths. This is a self-validating system: if you find yourself needing to touch the container with a single glove layer, the protocol has already failed.
Phase 1: Preparation & Weighing[1]
-
Engineering Control: Balance must be inside the fume hood or a vented enclosure.
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Brominated aromatics often carry significant static charge, leading to "jumping" powder.
-
Technique: Do not use a spatula to return excess chemical to the stock bottle. This introduces moisture and cross-contamination. Dispose of excess as solid waste.
Phase 2: Solubilization & Reaction[1]
-
Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), be aware that the solution will penetrate gloves faster than the neat solid.
-
Exotherm Check: Amine alkylations can be exothermic. Add reagents slowly.
-
Vessel: Use a round-bottom flask with a secure septum. Avoid open beakers.
Phase 3: Waste & Decontamination[1]
-
Quenching: Residual amine on glassware should be rinsed with a dilute acidic solution (e.g., 1M HCl) to convert the free base into the non-volatile hydrochloride salt before washing.
-
Disposal: Segregate into "Halogenated Organic Waste." Do not mix with oxidizing acids (Nitric/Perchloric) to avoid violent oxidation of the amine.
Visualization: Safety Logic & Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Double Barrier" concept.
Caption: Operational logic flow emphasizing higher PPE requirements for solution-phase handling due to solvent-assisted permeation.
Emergency Response Protocols
Spill Management (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don chemical goggles and double gloves (as defined above).
-
Cover: Gently cover the spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust generation. Do not dry sweep.
-
Collect: Scoop material into a waste jar.
-
Clean: Wipe surface with 1M HCl (to protonate/solubilize residue), then water, then soap.
First Aid (Exposure)[1][2][3]
-
Skin Contact: Immediate flush with water for 15 minutes.[2][3][4][5] Do not use ethanol to wash skin; it may increase the absorption of the lipophilic benzyl group.
-
Eye Contact: Flush for 15 minutes, lifting eyelids.[4][5] The amine nature poses a risk of corneal clouding; seek ophthalmologist review.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4113, O-Methylhydroxylamine. Retrieved from [Link][1][6]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
